Product packaging for 5-Hydroxypyrazine-2-carboxylic acid(Cat. No.:CAS No. 34604-60-9)

5-Hydroxypyrazine-2-carboxylic acid

Número de catálogo: B1194825
Número CAS: 34604-60-9
Peso molecular: 140.10 g/mol
Clave InChI: CGQFCIHUUCMACC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

metabolite of pyrazinamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B1194825 5-Hydroxypyrazine-2-carboxylic acid CAS No. 34604-60-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-oxo-1H-pyrazine-3-carboxylic acid
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InChI

InChI=1S/C5H4N2O3/c8-4-2-6-3(1-7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQFCIHUUCMACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188179
Record name 5-Hydroxypyrazinoic acid
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Molecular Weight

140.10 g/mol
Source PubChem
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CAS No.

34604-60-9
Record name 5-Hydroxypyrazine-2-carboxylic acid
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Record name 5-Hydroxypyrazinoic acid
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Record name 5-Hydroxypyrazinoic acid
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Record name 5-HYDROXYPYRAZINE-2-CARBOXYLIC ACID
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Record name 5-HYDROXYPYRAZINOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide on 5-Hydroxypyrazine-2-carboxylic acid (CAS: 34604-60-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA), a principal metabolite of the first-line anti-tuberculosis drug pyrazinamide, is a molecule of significant interest in pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities. Notably, this document details its role in pyrazinamide-induced hepatotoxicity and its potential as a versatile building block for the synthesis of novel antituberculous agents. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₄N₂O₃. It exists in tautomeric forms, predominantly as 5-oxo-4,5-dihydropyrazine-2-carboxylic acid.

PropertyValueReference
CAS Number 34604-60-9General
Molecular Formula C₅H₄N₂O₃[1]
Molecular Weight 140.10 g/mol [2][3]
IUPAC Name 5-oxo-4,5-dihydropyrazine-2-carboxylic acid[3]
Synonyms 5-hydroxypyrazinoic acid, 5-OH-PA, 5-OHPA, 5-oxo-4,5-dihydropyrazine-2-carboxylic acid[4][5]
Appearance Off-white to light brown solid
Melting Point >295°C (decomposes)[6]
Solubility DMSO (Slightly, Heated), Methanol (Very Slightly, Heated), insoluble in EtOH; ≥7 mg/mL in DMSO; ≥7.63 mg/mL in H₂O[7]
pKa₁ 3.42[7]
pKa₂ 7.96[7]

Synthesis of this compound

Enzymatic Synthesis

A common laboratory-scale synthesis involves the enzymatic conversion of pyrazinoic acid (PA), the active form of pyrazinamide.

Experimental Protocol: Xanthine Oxidase-Catalyzed Synthesis [8]

  • Reaction Setup: Dissolve pyrazinoic acid (0.35 mmol) in a phosphate buffer.

  • Enzyme Addition: Add xanthine oxidase (100 U/10 ml) to the solution.

  • Incubation: Incubate the reaction mixture at 37°C for 4 days.

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, purify the product using a preparative HPLC system to obtain this compound.

Enzymatic_Synthesis Pyrazinoic_Acid Pyrazinoic Acid Xanthine_Oxidase Xanthine Oxidase (Phosphate Buffer, 37°C, 4 days) Pyrazinoic_Acid->Xanthine_Oxidase 5_OH_PCA This compound Xanthine_Oxidase->5_OH_PCA

Caption: Enzymatic synthesis of 5-OH-PCA from pyrazinoic acid.

Chemical Synthesis

While enzymatic synthesis is common, chemical routes are also employed, often starting from pyrazine derivatives. One reported method involves the hydrolysis of 5-chloropyrazine-2-carboxylic acid[9].

Experimental Protocol: Hydrolysis of 5-chloropyrazine-2-carboxylic acid [9]

A reported hydrolysis of methyl 5-chloropyrazine-2-carboxylate using sodium hydroxide resulted in the formation of this compound as the sole product[9]. A detailed, replicable protocol for the direct chemical synthesis from readily available starting materials remains an area for further investigation based on the reviewed literature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for the analysis and quantification of this compound, particularly in biological matrices.

Experimental Protocol: HPLC Analysis of Pyrazinamide Metabolites [8]

  • Chromatographic Column: Utilize a 25-cm by 4.6-mm, 5-μm-particle, LiChroCART 250-4 LiChrospher 100RP-18 column.

  • Mobile Phase: Employ a gradient elution prepared from mixtures of methanol and 0.01 M KH₂PO₄ (pH 5.2).

  • Sample Preparation:

    • To a 5-ml glass tube containing 0.5 ml of the sample, add 0.3 ml of distilled water and 100 μl of 10 mM 2,3-pyrazinedicarboxamide as an internal standard.

    • Add 100 μl of 2 M perchloric acid and mix thoroughly for 10 seconds.

  • Detection: The detection limits for PZA, PA, 5-OH-PZA, and 5-OH-PA are reported as 10, 10, 25, and 25 ng/ml, respectively[8].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (0.5 ml) Mix Vortex Mix Sample->Mix Internal_Standard Internal Standard (100 μl) Internal_Standard->Mix Water Distilled Water (0.3 ml) Water->Mix Perchloric_Acid Perchloric Acid (100 μl) Perchloric_Acid->Mix HPLC_Column RP-18 Column Mix->HPLC_Column Detector UV Detector HPLC_Column->Detector Gradient_Elution Methanol/ KH₂PO₄ Gradient Gradient_Elution->HPLC_Column

Caption: Workflow for HPLC analysis of 5-OH-PCA.

Biological Activity and Significance

Role in Pyrazinamide Metabolism and Hepatotoxicity

This compound is a major metabolite of pyrazinamide (PZA), formed through the action of xanthine oxidase on pyrazinoic acid (PA)[10]. Studies have increasingly pointed towards the metabolites of PZA, particularly 5-OH-PCA, as key contributors to the drug's associated hepatotoxicity[8][11][12].

PZA_Metabolism PZA Pyrazinamide (PZA) Amidase Amidase PZA->Amidase PA Pyrazinoic Acid (PA) Hepatotoxicity Hepatotoxicity PA->Hepatotoxicity Xanthine_Oxidase Xanthine Oxidase PA->Xanthine_Oxidase 5_OH_PCA This compound (5-OH-PCA) 5_OH_PCA->Hepatotoxicity Amidase->PA Xanthine_Oxidase->5_OH_PCA

Caption: Metabolic pathway of Pyrazinamide to 5-OH-PCA.

Cytotoxicity

In vitro studies using the human hepatoma cell line HepG2 have demonstrated the cytotoxic effects of PZA metabolites.

Experimental Protocol: MTT Assay for Cytotoxicity [8]

  • Cell Culture: Maintain HepG2 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/ml penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Treat viable cells with different concentrations of the test compounds (PZA, PA, 5-OH-PCA).

  • MTT Assay: Evaluate cell viability using a modified MTT [3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide] assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each compound.

Cytotoxicity Data in HepG2 Cells [10]

CompoundIC₅₀ (μg/ml)
Pyrazinamide (PZA)1,184
Pyrazinoic Acid (PA)821
This compound (5-OH-PCA) 509

These findings indicate that 5-OH-PCA is more toxic to HepG2 cells than its precursors, PZA and PA[10].

Antimicrobial Activity

While pyrazinamide is a potent anti-tuberculosis drug, its activity is dependent on its conversion to pyrazinoic acid within the mycobacteria[13][14]. The direct antimicrobial activity of this compound is not well-documented in the reviewed literature. However, it serves as a crucial building block for synthesizing novel pyrazine-based antituberculous agents[6][15]. Derivatives of pyrazine carboxylic acid have shown promising antimycobacterial activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) in the low micromolar range against Mycobacterium tuberculosis[15][16].

Applications in Drug Development

The primary application of this compound in drug development is as a versatile starting material for the synthesis of new chemical entities with potential therapeutic activities, particularly against tuberculosis[6][15]. Its pyrazine core is a common scaffold in medicinal chemistry. The synthesis of various N-phenylpyrazine-2-carboxamides from this compound has been reported, with some derivatives showing significant in vitro activity against Mycobacterium tuberculosis[15].

Conclusion

This compound is a key metabolite of pyrazinamide with demonstrated in vitro cytotoxicity, contributing significantly to the parent drug's hepatotoxicity. While its direct antimicrobial activity is not well-established, its role as a versatile synthetic intermediate for the development of new antitubercular agents is of considerable interest to the drug development community. This technical guide consolidates the available information on its properties, synthesis, analysis, and biological significance to aid researchers in their ongoing investigations into this important molecule. Further research is warranted to fully elucidate its mechanisms of cytotoxicity and to explore its potential as a lead structure in the design of novel therapeutics.

References

The Mechanism of Action of 5-Hydroxypyrazine-2-carboxylic Acid: An Uncharted Territory in Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Despite its recognized role as a primary metabolite of the first-line anti-tuberculosis drug pyrazinamide (PZA), the intrinsic mechanism of action of 5-Hydroxypyrazine-2-carboxylic acid remains largely undefined in publicly accessible scientific literature. While its precursor, PZA, has a well-established pathway involving conversion to the active form, pyrazinoic acid (POA), which disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis, this compound is generally considered a less active or inactive detoxification product.

Currently, there is a conspicuous absence of in-depth studies detailing the specific molecular targets, signaling pathway modulations, or enzymatic inhibition kinetics of this compound. Consequently, the core requirements for a technical guide, including quantitative data for activity, detailed experimental protocols, and visualization of its mechanism, cannot be fulfilled based on the available information.

The Metabolic Context: A Product of Pyrazinamide Biotransformation

The established metabolic pathway of PZA is crucial to understanding the context in which this compound is formed. PZA is a prodrug that diffuses into Mycobacterium tuberculosis where it is converted by the bacterial enzyme pyrazinamidase (PncA) to its active form, pyrazinoic acid (POA). POA is then effluxed from the bacterium. In the acidic environment of tuberculous lesions, a portion of POA becomes protonated (HPOA) and re-enters the bacillus, disrupting membrane potential and interfering with essential cellular processes.

The host's metabolic machinery, primarily the hepatic enzyme xanthine oxidase, further processes pyrazinoic acid into this compound. This hydroxylation step is generally considered a detoxification pathway, leading to a more polar and readily excretable compound.

cluster_0 Inside M. tuberculosis cluster_1 Host Metabolism PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) (Active Form) PZA->POA PncA HPOA Protonated POA (HPOA) POA->HPOA Acidic pH POA_out Pyrazinoic Acid (POA) POA->POA_out Efflux Disruption Disruption HPOA->Disruption Inhibits trans-translation, Disrupts membrane potential Metabolite This compound (Inactive Metabolite) Excretion Excretion Metabolite->Excretion Renal Excretion Mtb Mycobacterium tuberculosis Host Host Cell (Liver) POA_out->Metabolite Xanthine Oxidase PZA_outside PZA Administration PZA_outside->PZA Diffusion

Metabolic pathway of Pyrazinamide (PZA) leading to the formation of this compound.

The Search for an Independent Role

While its primary identity is that of a PZA metabolite, the possibility of this compound possessing its own, albeit likely weaker, biological activities cannot be entirely dismissed without dedicated investigation. The chemical structure, a substituted pyrazine carboxylic acid, is a scaffold present in various biologically active molecules. However, extensive searches of scientific databases and chemical supplier information do not yield any studies that have specifically screened this compound for independent pharmacological activity, such as enzyme inhibition or receptor binding.

Future Research Directions

To elucidate the mechanism of action of this compound, a systematic approach would be required. The following experimental workflow outlines a potential strategy for future research:

G cluster_screening High-Throughput Screening cluster_target_id Target Identification & Validation cluster_moa Mechanism of Action Elucidation hts Compound Library Screening (including this compound) enzyme_panels Enzyme Inhibition Panels hts->enzyme_panels receptor_panels Receptor Binding Panels hts->receptor_panels phenotypic_screens Phenotypic Screens (e.g., cell viability, reporter assays) hts->phenotypic_screens hit_validation Hit Validation & Dose-Response hts->hit_validation target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) hit_validation->target_deconvolution biophysical_assays Biophysical Binding Assays (e.g., SPR, ITC) target_deconvolution->biophysical_assays structural_biology Structural Biology (e.g., X-ray crystallography, cryo-EM) target_deconvolution->structural_biology cellular_target_engagement Cellular Target Engagement Assays biophysical_assays->cellular_target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western blot, transcriptomics) cellular_target_engagement->pathway_analysis functional_assays Cell-Based Functional Assays pathway_analysis->functional_assays

Proposed experimental workflow for investigating the mechanism of action of this compound.

5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Technical Guide on the Pyrazinamide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis therapy, valued for its potent sterilizing activity against Mycobacterium tuberculosis. As a prodrug, PZA requires conversion to its active form, pyrazinoic acid (PA), a process that occurs within the mycobacterium. However, in the human body, PZA undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, 5-hydroxypyrazine-2-carboxylic acid (5-OH-PZA), also frequently referred to as 5-hydroxypyrazinoic acid (5-OH-PA), is a significant product of this biotransformation. The metabolic pathways leading to 5-OH-PZA and its subsequent elimination are of considerable interest to researchers and drug development professionals due to their potential implications for drug efficacy, hepatotoxicity, and therapeutic drug monitoring.

This in-depth technical guide provides a comprehensive overview of 5-OH-PZA as a metabolite of pyrazinamide. It details the biochemical pathways of its formation, presents quantitative pharmacokinetic data, outlines key experimental protocols for its analysis, and discusses its clinical significance.

Biochemical Pathways of Pyrazinamide Metabolism

The metabolism of pyrazinamide is a multi-step process primarily involving two key enzymes: a microsomal amidase and xanthine oxidase (XO).[1][2] There are two main pathways that lead to the formation of 5-hydroxypyrazinoic acid (5-OH-PA), the terminal major metabolite.

One pathway involves the initial conversion of PZA to pyrazinoic acid (PA) by a microsomal amidase.[1][2] PA is then hydroxylated by xanthine oxidase to form 5-OH-PA.[1][2]

Alternatively, PZA can first be directly oxidized by xanthine oxidase to form 5-hydroxy-pyrazinamide (5-OH-PZA).[1][2] Subsequently, 5-OH-PZA is hydrolyzed by the amidase to yield 5-OH-PA.[1][2] The activity of the microsomal deamidase is considered the rate-limiting step in these pathways.[2]

PZA_Metabolism PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase 5OHPZA 5-Hydroxypyrazinamide (5-OH-PZA) PZA->5OHPZA Xanthine Oxidase 5OHPA 5-Hydroxypyrazinoic Acid (5-OH-PA) PA->5OHPA Xanthine Oxidase 5OHPZA->5OHPA Amidase

Caption: Metabolic Pathway of Pyrazinamide.

Quantitative Data on Pyrazinamide and its Metabolites

The pharmacokinetic profile of pyrazinamide and its metabolites has been characterized in various studies. Following oral administration, PZA is well-absorbed, reaching peak plasma concentrations within approximately 2 hours.[1] The plasma half-life of PZA is about 9 to 10 hours in individuals with normal renal and hepatic function.[1]

The urinary excretion of PZA and its metabolites provides insight into the extent of its metabolism. Approximately 70% of an oral dose of PZA is excreted in the urine within 24 hours.[1] The relative abundance of the excreted compounds highlights the significance of the metabolic pathways.

CompoundPercentage of Oral Dose Excreted in Urine (24h)[1]
Pyrazinoic Acid (PA)~36%
5-Hydroxypyrazinamide (5-OH-PZA)~15.4%
5-Hydroxypyrazinoic Acid (5-OH-PA)~13.8%
Unchanged Pyrazinamide (PZA)~3.8%

Pharmacokinetic parameters can be influenced by various factors, including patient characteristics like sex and co-infection with HIV.[3][4] For instance, one study found that females had a nearly 50% higher relative bioavailability of pyrazinamide compared to males.[3][4]

ParameterValueReference
PZA Tmax (Time to Peak Plasma Concentration) ≤ 1 hour[2]
PZA t1/2 β (Elimination Half-life) 9.6 hours[2]
PZA Plasma Protein Binding ~10%[1]

Experimental Protocols

Quantification of Pyrazinamide and Metabolites in Biological Fluids

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are widely used for the simultaneous determination of PZA and its metabolites in plasma and urine.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of a methanol-acetonitrile mixture (1:1, v/v).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

Chromatographic Conditions (Example UPLC-MS/MS for PZA):

  • Column: A reverse-phase C18 column (e.g., HSS T3 C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor and product ions for PZA are typically m/z 124.1 → 79.1.

HPLC_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Protein Precipitation (Methanol/Acetonitrile) step1->step2 step3 Vortex & Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 UPLC-MS/MS Analysis step4->step5 end Quantification of PZA & Metabolites step5->end

Caption: Workflow for PZA and Metabolite Quantification.
In Vitro Metabolism Studies Using Liver Microsomes

Objective: To investigate the metabolic stability of pyrazinamide and the formation of its metabolites in a controlled in vitro system that mimics hepatic metabolism.

Protocol Outline:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine a buffered solution (e.g., phosphate buffer, pH 7.4), human liver microsomes, and pyrazinamide at a specified concentration.

  • Initiate Reaction: Add an NADPH-regenerating system to start the enzymatic reaction.

  • Incubation: Incubate the mixture at 37°C for a defined period.

  • Terminate Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant using a validated analytical method (e.g., UPLC-MS/MS) to quantify the remaining PZA and the formed metabolites, including 5-OH-PZA.

Microsome_Assay start Prepare Incubation Mixture (Buffer, Microsomes, PZA) step1 Add NADPH-regenerating System start->step1 step2 Incubate at 37°C step1->step2 step3 Terminate with Cold Acetonitrile step2->step3 step4 Centrifuge & Collect Supernatant step3->step4 step5 Analyze by UPLC-MS/MS step4->step5 end Determine Metabolic Stability & Metabolite Formation step5->end

References

Spectroscopic Profile of 5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxypyrazine-2-carboxylic acid, a significant metabolite of the anti-tuberculosis drug pyrazinamide. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-OH-PCA, 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid

  • CAS Number: 34604-60-9[1]

  • Molecular Formula: C₅H₄N₂O₃[1]

  • Molecular Weight: 140.10 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 11.0Broad Singlet1HCarboxylic Acid (-COOH)
~11.0 - 9.0Broad Singlet1HHydroxyl/Amide (-OH)
~8.2Singlet1HPyrazine Ring H
~7.8Singlet1HPyrazine Ring H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165Carboxylic Acid Carbonyl (C=O)
~155Pyrazine Ring Carbon (C-OH)
~148Pyrazine Ring Carbon (C-COOH)
~135Pyrazine Ring Carbon (CH)
~128Pyrazine Ring Carbon (CH)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (Carboxylic Acid and Hydroxyl)
~1700StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Amide tautomer) / C=N stretch
~1600, ~1480MediumC=C and C=N stretching (Pyrazine ring)
~1300MediumC-O stretch
~900BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioPredicted Fragment Ion
140[M]⁺ (Molecular Ion)
123[M-OH]⁺
95[M-COOH]⁺
67[C₃H₃N₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as a simple pulse-acquire.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source.

    • Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (¹H and ¹³C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) NMR_Processing->NMR_Analysis End Structural Elucidation NMR_Analysis->End IR_Sample_Prep Sample Preparation (KBr Pellet or ATR) IR_Acquisition Data Acquisition (FTIR) IR_Sample_Prep->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Analysis Functional Group Identification IR_Processing->IR_Analysis IR_Analysis->End MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) MS_Acquisition Data Acquisition (ESI or EI) MS_Sample_Prep->MS_Acquisition MS_Analysis Mass-to-Charge Ratio Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->End Start This compound Sample Start->NMR_Sample_Prep Start->IR_Sample_Prep Start->MS_Sample_Prep

Caption: Workflow for Spectroscopic Analysis.

Logical_Relationship cluster_Spectra Spectroscopic Data cluster_Info Derived Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Connectivity Atom Connectivity (Bonding Framework) NMR->Connectivity Functional_Groups Functional Groups (-COOH, -OH, Pyrazine) IR->Functional_Groups Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Structure Chemical Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Data Relationships in Structural Elucidation.

References

solubility and pKa of 5-Hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydroxypyrazine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the , a significant metabolite of the anti-tuberculosis drug pyrazinamide (PZA).[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed data, experimental methodologies, and visual representations of key processes and interactions.

Physicochemical Data

The solubility and acid dissociation constant (pKa) are critical parameters in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized below. It is important to note that some of the cited values are predicted and may vary from experimentally determined values.

Table 1: Solubility of this compound
SolventReported SolubilityConditionsSource
Water4 mg/mL (28.55 mM)Requires sonication[1]
Water (Predicted)11.1 g/LALOGPS Prediction[4]
DMSO50 mg/mL (356.89 mM)Requires sonication[1]
DMSOSlightly SolubleRequires heating[5][6]
MethanolVery Slightly SolubleRequires heating[5][6]
Table 2: pKa of this compound
pKa TypeReported ValueMethodSource
Predicted6.15 ± 0.20Prediction[5][6]
Predicted (Strongest Acidic)2.51Prediction[4]
Predicted (Strongest Basic)-6.04Prediction[4]

Note: The discrepancy in predicted pKa values highlights the variability of in silico models. The value of 2.51 is more characteristic of a carboxylic acid influenced by an electron-withdrawing aromatic ring.

Experimental Protocols

Detailed and reproducible experimental design is fundamental to obtaining reliable physicochemical data. The following sections outline standard methodologies for determining solubility and pKa.

Protocol 1: Equilibrium Solubility Determination

This method determines the concentration of a compound in a saturated solution at a specific temperature.

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

  • Quantification: Accurately dilute the clear, saturated supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of purified water or a water/co-solvent mixture if solubility is low.[7] The solution should be free of carbonate.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Blank Titration: Perform a blank titration using the same solvent mixture without the sample compound to correct for the solvent's own acid/base properties.[7]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the point where half of the carboxylic acid has been neutralized. This point is found at the midpoint of the steepest portion of the titration curve. More advanced analysis involves calculating the first or second derivative of the curve to precisely locate the equivalence point.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate experimental workflows and the compound's biological context.

G prep Sample Preparation Add excess solid to solvent equil Equilibration Agitate at constant temperature (e.g., 24-48h) prep->equil Step 1 sep Phase Separation Centrifuge and filter supernatant equil->sep Step 2 quant Quantification Dilute clear supernatant sep->quant Step 3 analysis Analysis Determine concentration (e.g., HPLC-UV) quant->analysis Step 4 result Result Equilibrium Solubility Value analysis->result Step 5

Caption: Workflow for Equilibrium Solubility Determination.

G prep Sample Preparation Dissolve compound in water (carbonate-free) setup Instrument Setup Calibrate pH meter Use automated titrator prep->setup Step 1 titrate Titration Add standardized base titrant Record pH vs. volume setup->titrate Step 2 analyze Data Analysis Plot pH vs. Volume titrate->analyze Step 3 calc Calculation pKa = pH at half-equivalence point analyze->calc Step 4 result Result Experimental pKa Value calc->result Step 5

Caption: Workflow for pKa Determination via Potentiometric Titration.

G pza Pyrazinamide (PZA) (Anti-TB Drug) metabolite 5-Hydroxypyrazine- 2-carboxylic acid pza->metabolite Metabolized by CYP Enzymes pkc Protein Kinase C (PKC) metabolite->pkc Inhibits Activation cell_prolif Cell Proliferation & Differentiation pkc->cell_prolif Promotes

References

The Dual Nature of 5-Hydroxypyrazine-2-carboxylic Acid: A Metabolite at the Crossroads of Tuberculosis Therapy and Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid (5-OH-POA) is a principal metabolite of pyrazinamide (PZA), a first-line antitubercular drug. While the parent drug, after conversion to pyrazinoic acid (POA), is crucial for the bactericidal efficacy of PZA against Mycobacterium tuberculosis, its subsequent hydroxylation to 5-OH-POA by host xanthine oxidase marks a significant shift in its biological role. This technical guide synthesizes the current understanding of 5-OH-POA, focusing on its limited to non-existent role in the therapeutic action against tuberculosis and its well-documented association with PZA-induced hepatotoxicity. This document provides a comprehensive overview of the metabolic pathways, experimental evidence of its cytotoxic effects, and relevant analytical methodologies for its detection and quantification.

Introduction

Pyrazinamide (PZA) holds a unique position in the combination chemotherapy of tuberculosis, primarily for its potent sterilizing activity against semi-dormant bacilli residing in acidic intracellular environments. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA is then thought to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis. However, the host's metabolic processes further transform POA into downstream metabolites, with this compound (5-OH-POA) being a major product. While initially considered an inactive excretion product, emerging evidence has strongly implicated 5-OH-POA as a key mediator of the dose-dependent hepatotoxicity associated with PZA therapy, a significant clinical challenge that can lead to treatment interruption and, in severe cases, liver failure. This guide will delve into the biological role of 5-OH-POA, with a clear distinction between its lack of antimycobacterial efficacy and its contribution to liver injury.

Metabolic Pathway of Pyrazinamide to this compound

The biotransformation of PZA is a multi-step process involving both mycobacterial and host enzymes. The initial and crucial activation step occurs within the mycobacterium, while the subsequent metabolism, leading to the formation of 5-OH-POA, is a host-mediated detoxification and elimination pathway.

PZA_Metabolism cluster_mycobacterium Inside Mycobacterium cluster_host Inside Host PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) PZA->POA Pyrazinamidase (PncA) OH_POA This compound (5-OH-POA) POA->OH_POA Xanthine Oxidase POA_efflux POA->POA_efflux Efflux Mycobacterium Mycobacterium tuberculosis Host_Cell Host Hepatocyte PZA_uptake PZA_uptake->PZA Uptake POA_uptake POA_uptake->POA

Figure 1: Metabolic conversion of Pyrazinamide to this compound.

Biological Role in Tuberculosis: Lack of Antimycobacterial Activity

A critical aspect of 5-OH-POA in the context of tuberculosis is its negligible contribution to the therapeutic effect of PZA. The antimycobacterial activity is primarily attributed to POA. While direct and quantitative Minimum Inhibitory Concentration (MIC) data for 5-OH-POA against M. tuberculosis is not extensively reported in the literature, the consensus in the field is that it is not a pharmacologically active agent against the bacillus. This is further supported by studies on PZA analogs, where modifications to the pyrazine ring, including hydroxylation, have not been shown to enhance antimycobacterial activity.

Role in Hepatotoxicity

The primary biological significance of 5-OH-POA lies in its association with PZA-induced liver injury. Several studies have pointed to 5-OH-POA as the main toxic metabolite responsible for the hepatotoxicity observed with PZA treatment.

Evidence from In Vitro and In Vivo Studies

Studies utilizing the human hepatoma cell line, HepG2, have demonstrated that both POA and 5-OH-POA are more cytotoxic than the parent drug, PZA.[1][2] Animal models, particularly in rats, have also shown that administration of PZA leads to histopathological changes in the liver, and these changes are correlated with the metabolic production of 5-OH-POA.[3] Furthermore, clinical studies in tuberculosis patients have found a significant correlation between elevated urinary levels of 5-OH-POA and the severity of hepatotoxicity.[1]

Putative Mechanisms of Hepatotoxicity

The precise molecular mechanisms by which 5-OH-POA induces hepatotoxicity are still under investigation. However, based on the general understanding of drug-induced liver injury, several pathways are likely involved. These may include:

  • Mitochondrial Dysfunction: Many hepatotoxic compounds interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger apoptosis or necrosis.

  • Oxidative Stress: The generation of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

  • Immune-mediated Injury: In some cases of drug-induced liver injury, reactive metabolites can act as haptens, forming adducts with cellular proteins. These neoantigens can then be recognized by the immune system, leading to an inflammatory response and hepatocyte damage.

Hepatotoxicity_Pathway OH_POA 5-OH-POA Mitochondria Mitochondrial Dysfunction OH_POA->Mitochondria Protein_Adducts Protein Adducts OH_POA->Protein_Adducts ROS Increased ROS Mitochondria->ROS mPTP mPTP Opening Mitochondria->mPTP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury/ Cell Death mPTP->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury Immune_Response Immune Response Protein_Adducts->Immune_Response Immune_Response->Hepatocyte_Injury

Figure 2: Putative signaling pathways in 5-OH-POA-induced hepatotoxicity.

Quantitative Data

While the literature strongly supports the cytotoxicity of 5-OH-POA, specific quantitative data such as IC50 and MIC values are not consistently reported. The following tables summarize the available qualitative and correlated quantitative findings.

Table 1: Antimycobacterial Activity Data

CompoundTarget OrganismActivityMIC (µg/mL)Reference
Pyrazinoic Acid (POA)Mycobacterium tuberculosisActivepH-dependent[4]
This compound (5-OH-POA)Mycobacterium tuberculosisConsidered InactiveNot widely reportedImplied from metabolite studies

Table 2: Cytotoxicity Data

CompoundCell LineEffectIC50Reference
Pyrazinamide (PZA)HepG2CytotoxicLess toxic than metabolites[1][2]
Pyrazinoic Acid (POA)HepG2CytotoxicMore toxic than PZA[1][2]
This compound (5-OH-POA)HepG2CytotoxicMore toxic than PZA[1][2]

Table 3: Enzyme Kinetics Data

EnzymeSubstrateProductKmVmaxReference
Xanthine OxidasePyrazinoic Acid (POA)This compound (5-OH-POA)Not widely reportedNot widely reportedImplied from metabolic studies

Experimental Protocols

Determination of PZA and Metabolites in Biological Samples by HPLC

The quantification of PZA and its metabolites, including 5-OH-POA, in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed method.

HPLC_Workflow Sample Plasma/Urine Sample Precipitation Protein Precipitation (e.g., with acetonitrile or perchloric acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (e.g., 268 nm) Separation->Detection Quantification Quantification (based on standard curve) Detection->Quantification

References

An In-depth Technical Guide to 5-Hydroxypyrazine-2-carboxylic Acid: Discovery, History, and Core Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypyrazine-2-carboxylic acid, a pivotal metabolite of the first-line anti-tuberculosis agent pyrazinamide, plays a significant role in both the therapeutic efficacy and toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the discovery, history, and key technical data of this pyrazine derivative. Its journey from an observed metabolite to a molecule of interest in drug development is detailed, supported by a compilation of its physicochemical properties, relevant experimental protocols, and a visualization of its metabolic pathway. This document serves as a foundational resource for researchers engaged in tuberculosis drug development, metabolic studies, and medicinal chemistry.

Discovery and History: A Story Intertwined with a Landmark Drug

The discovery of this compound is intrinsically linked to the development and study of pyrazinamide , a cornerstone of modern tuberculosis therapy. Pyrazinamide was first synthesized in 1936, but its potent antitubercular activity was not recognized until 1952.[1][2] Following its clinical introduction, research efforts intensified to understand its mechanism of action, metabolism, and the basis for its adverse effects, most notably hepatotoxicity.

Early investigations into the metabolic fate of pyrazinamide in the 1950s and 1960s laid the groundwork for the identification of its metabolites. A significant publication by G.A. Ellard in 1969 provided a detailed study on the absorption, metabolism, and excretion of pyrazinamide in humans, contributing substantially to the understanding of its biotransformation. While this early work focused on the primary metabolite, pyrazinoic acid, it set the stage for the discovery of further downstream metabolites.

The definitive identification of hydroxylated metabolites came later. A notable study by Davide Pitré and colleagues in 1981 reported the identification of a new metabolite, 5-hydroxypyrazinamide, following in vitro incubation of pyrazinamide with rat liver preparations.[1] This discovery was a crucial step towards elucidating the complete metabolic pathway. Subsequent research confirmed that 5-hydroxypyrazinamide is a precursor to This compound (also known as 5-hydroxypyrazinoic acid or 5-OH-PA).

Today, this compound is recognized as a major metabolite of pyrazinamide.[1][2][3] Its formation is a key step in the detoxification and elimination of the drug, but it is also implicated in the dose-dependent liver toxicity associated with pyrazinamide therapy.[1][3] This dual role has made it a subject of continued interest in the quest for safer and more effective anti-tuberculosis treatments. It also serves as a versatile building block for the synthesis of new antituberculous agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueReference(s)
CAS Number 34604-60-9[4]
Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
Melting Point >295 °C (decomposes)[4]
Appearance Solid
Solubility DMSO (Slightly, Heated), Methanol (Very Slightly, Heated)[5]
pKa1 3.42
pKa2 7.96
Storage Temperature 2-8°C[6]

Metabolic Pathway

This compound is a product of the hepatic metabolism of pyrazinamide. The pathway involves a two-step enzymatic conversion.

Pyrazinamide Metabolic Pathway PZA Pyrazinamide PA Pyrazinoic Acid PZA->PA   Amidase Amidase OH_PA 5-Hydroxypyrazine- 2-carboxylic Acid PA->OH_PA   XO Xanthine Oxidase

Caption: Metabolic conversion of Pyrazinamide to this compound.

The metabolism is initiated by the hydrolysis of pyrazinamide to pyrazinoic acid, a reaction catalyzed by a microsomal amidase.[1] Subsequently, pyrazinoic acid is hydroxylated by xanthine oxidase to yield this compound.[1][2][3]

Experimental Protocols

General Synthesis Approach

A common laboratory-scale synthesis of this compound would typically involve the oxidation of a suitable pyrazine precursor. A generalized workflow is presented below.

General Synthesis Workflow Start Start with a suitable 2-substituted pyrazine derivative Oxidation Oxidation of the side chain to a carboxylic acid Start->Oxidation Hydroxylation Introduction of a hydroxyl group at the 5-position Oxidation->Hydroxylation Purification Purification by recrystallization or chromatography Hydroxylation->Purification Characterization Characterization by NMR, Mass Spectrometry, and IR Purification->Characterization

Caption: Generalized workflow for the synthesis of this compound.

Note: The specific reagents and reaction conditions would vary depending on the chosen starting material and synthetic strategy.

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

The quantitative analysis of this compound in biological matrices is commonly performed using reversed-phase HPLC.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reversed-phase column.

Mobile Phase:

  • A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

Detection:

  • UV detection at a wavelength determined by the UV absorbance maximum of the compound.

Sample Preparation:

  • Urine or plasma samples typically require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration before injection.

Protocol:

  • Prepare a standard stock solution of this compound in a suitable solvent.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the biological samples as described above.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Significance

The primary biological relevance of this compound lies in its role as a metabolite of pyrazinamide.

  • Efficacy: The conversion of pyrazinamide to pyrazinoic acid is essential for its anti-tuberculosis activity. This compound represents a further metabolic step in the host.

  • Toxicity: Studies have indicated a correlation between elevated levels of this compound and the hepatotoxicity observed with pyrazinamide treatment.[1][3] This has led to research into strategies to mitigate this toxicity, potentially by modulating the metabolic pathway.

Conclusion

This compound, a molecule discovered through the study of pyrazinamide metabolism, continues to be of significant interest to the scientific community. Its history is a testament to the importance of understanding the metabolic fate of drugs. The data and protocols presented in this guide offer a foundational resource for researchers in drug development, toxicology, and infectious diseases. Further investigation into the specific molecular interactions and signaling pathways affected by this metabolite may unveil new therapeutic opportunities and strategies to enhance the safety of tuberculosis treatment.

References

5-Hydroxypyrazine-2-carboxylic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 5-Hydroxypyrazine-2-carboxylic acid. The information is intended to guide laboratory personnel in the safe management of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for designing appropriate storage and handling procedures.

PropertyValue
CAS Number 34604-60-9
Molecular Formula C₅H₄N₂O₃
Molecular Weight 140.1 g/mol
Appearance Solid
Melting Point >295 °C
Boiling Point 608.5 °C at 760 mmHg
Solubility Slightly soluble in DMSO
Storage Temperature 2-8°C or room temperature, sealed in a dry environment.[1][2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification and associated hazard statements are summarized in Table 2.

GHS PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H335: May cause respiratory irritation.[1][3]

Safety and Handling Precautions

Adherence to standard laboratory safety protocols is crucial when handling this compound. The following precautions are recommended:

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

3.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Ensure that eyewash stations and safety showers are readily accessible.

3.3. General Hygiene Measures

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Toxicological Information

Experimental Protocols for Safety Assessment

To assess the safety of a compound like this compound, a series of in vitro and in vivo toxicological studies are typically performed. Below are representative experimental workflows.

7.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells in culture.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture and maintain a suitable cell line (e.g., HepG2) cell_seeding Seed cells into a 96-well plate at a predetermined density cell_culture->cell_seeding incubation1 Incubate for 24 hours to allow for cell attachment cell_seeding->incubation1 compound_prep Prepare serial dilutions of this compound incubation1->compound_prep treatment Treat cells with different concentrations of the compound compound_prep->treatment controls Include vehicle control and positive control (e.g., doxorubicin) treatment->controls incubation2 Incubate for 24-72 hours controls->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours to allow for formazan crystal formation add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->add_solubilizer read_plate Measure absorbance at 570 nm using a microplate reader add_solubilizer->read_plate calculate_viability Calculate cell viability as a percentage of the vehicle control read_plate->calculate_viability plot_curve Plot a dose-response curve calculate_viability->plot_curve determine_ic50 Determine the IC50 value (concentration that inhibits 50% of cell growth) plot_curve->determine_ic50

In Vitro Cytotoxicity (MTT) Assay Workflow

7.2. In Vivo Acute Oral Toxicity Study (OECD Guideline 423)

This study provides information on the acute toxic effects of a substance after oral administration.[1][3][4]

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing Procedure cluster_observation Observation cluster_decision Stepwise Decision Making cluster_endpoint Endpoint Analysis animal_selection Select healthy, young adult rodents (e.g., rats), typically females acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization fasting Fast animals overnight before dosing acclimatization->fasting dose_prep Prepare the test substance at the starting dose level (e.g., 300 mg/kg) fasting->dose_prep dosing Administer a single oral dose to a group of 3 animals dose_prep->dosing observe_short Observe animals closely for the first few hours post-dosing dosing->observe_short observe_long Observe daily for 14 days for signs of toxicity and mortality observe_short->observe_long weigh_animals Record body weight at regular intervals observe_long->weigh_animals outcome1 Mortality in the first group? weigh_animals->outcome1 outcome2 Dose at a lower level (e.g., 50 mg/kg) outcome1->outcome2 Yes outcome3 Dose at a higher level (e.g., 2000 mg/kg) outcome1->outcome3 No outcome4 Continue stepwise dosing until the toxicity class is determined outcome2->outcome4 outcome3->outcome4 necropsy Perform gross necropsy on all animals at the end of the study outcome4->necropsy classify Classify the substance based on the observed mortality necropsy->classify

In Vivo Acute Oral Toxicity (OECD 423) Workflow

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of actions for the safe handling of this compound in a research setting.

Safe_Handling_Flowchart start Start: Handling this compound risk_assessment Conduct a risk assessment for the planned experiment start->risk_assessment ppe Wear appropriate Personal Protective Equipment (PPE) risk_assessment->ppe engineering_controls Use engineering controls (e.g., fume hood) ppe->engineering_controls handling Handle the compound with care, avoiding dust generation engineering_controls->handling spill Is there a spill? handling->spill spill_cleanup Follow spill cleanup procedures spill->spill_cleanup Yes exposure Was there an exposure? spill->exposure No spill_cleanup->exposure first_aid Administer first aid and seek medical attention exposure->first_aid Yes storage Store the compound in a cool, dry, well-ventilated area exposure->storage No first_aid->storage waste_disposal Dispose of waste according to regulations storage->waste_disposal end End of procedure waste_disposal->end

Safe Handling Workflow

References

Methodological & Application

Application Note: Quantification of 5-Hydroxypyrazine-2-carboxylic Acid in Biological Matrices using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxypyrazine-2-carboxylic acid in biological matrices. This compound is a principal metabolite of pyrazinamide, a first-line antituberculosis drug.[1] Monitoring its levels is crucial for pharmacokinetic studies and in understanding the metabolism and potential hepatotoxicity of pyrazinamide. The described method is sensitive, specific, and has been developed based on established protocols for pyrazinamide and its metabolites.

Introduction

This compound (5-OH-PA) is a major metabolite of the antituberculosis medication, pyrazinamide (PZA). PZA is converted in the body to pyrazinoic acid (PA), which is then further metabolized by xanthine oxidase to 5-OH-PA.[2] An alternative pathway involves the initial oxidation of PZA to 5-hydroxypyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA. Understanding the concentration of this metabolite is essential for evaluating the metabolic profile of pyrazinamide and investigating its therapeutic and toxic effects. This document provides a detailed protocol for the quantification of 5-OH-PA using HPLC with UV detection.

Experimental

Materials and Reagents
  • This compound reference standard

  • Pyrazinamide (for system suitability)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • Human plasma/urine (drug-free)

Instrumentation
  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

ParameterCondition
Column C18 silica column (4.6 x 250 mm, 5 µm)
Mobile Phase 0.01 M Potassium dihydrogen phosphate (KH2PO4) buffer (pH 5.2)
Flow Rate 0.9 mL/min
Detection Wavelength 269 nm
Injection Volume 20 µL
Column Temperature Ambient (22 °C)
Run Time Approximately 15 minutes

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL.

Sample Preparation (from Urine)
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject the filtered urine directly into the HPLC system. For highly concentrated samples, a dilution with the mobile phase may be necessary.

Method Validation

The method was validated for linearity, precision, accuracy, and sensitivity.

  • Linearity: The linearity of the method was established by analyzing the working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

  • Precision: The precision of the method was determined by analyzing replicate injections of quality control (QC) samples at three different concentration levels (low, medium, and high). The results are expressed as the percentage of relative standard deviation (%RSD).

  • Accuracy: The accuracy was assessed by spiking known amounts of this compound into drug-free biological matrix and calculating the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Quantitative Data Summary

The quantitative performance of the HPLC method is summarized in Table 2.

ParameterResult
Linearity Range 0.375 - 22.6 mg/L
Correlation Coefficient (r²) >0.99
Precision (%RSD) 0.33 - 5.7%
Accuracy (% Recovery) Within ±10.8%
Limit of Detection (LOD) 70 µg/L
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred to be above the LOD

Note: The data presented is based on a published method for the simultaneous determination of pyrazinamide and its metabolites in rat urine.[3]

Visualizations

Pyrazinamide Metabolic Pathway

G PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase FiveOHPZA 5-Hydroxypyrazinamide (5-OH-PZA) PZA->FiveOHPZA Xanthine Oxidase FiveOHPA This compound (5-OH-PA) PA->FiveOHPA Xanthine Oxidase FiveOHPZA->FiveOHPA Amidase

Caption: Metabolic pathway of Pyrazinamide.

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Urine Sample Centrifuge Centrifugation (4000 rpm, 10 min) Sample->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (269 nm) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Caption: HPLC quantification workflow.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. This application note serves as a comprehensive guide for researchers and scientists involved in the pharmacokinetic and metabolic studies of pyrazinamide. The detailed protocol and validation parameters demonstrate the suitability of this method for routine analysis in a drug development and research environment.

References

Application Note: High-Throughput Analysis of Pyrazinamide and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Pyrazinamide (PZA) is a crucial first-line antituberculosis drug, and monitoring its plasma concentrations, along with its key metabolites, is vital for optimizing treatment efficacy and minimizing toxicity.[1][2] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pyrazinamide and its major metabolites, pyrazinoic acid (PA) and 5-hydroxypyrazinoic acid (5-OH-PA), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and reliable results suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (PA), to exert its bactericidal effect against Mycobacterium tuberculosis, particularly on semi-dormant bacilli in acidic environments.[3][4] PZA is metabolized in the liver, primarily by a microsomal amidase to PA, which is then further oxidized by xanthine oxidase to 5-hydroxypyrazinoic acid (5-OH-PA).[3][5][6] An alternative pathway involves the oxidation of PZA to 5-hydroxy-pyrazinamide (5-OH-PZA), which is subsequently hydrolyzed to 5-OH-PA.[5] The accumulation of metabolites, particularly PA and 5-OH-PA, has been linked to hepatotoxicity, the most severe adverse effect of PZA.[3][5] Therefore, a reliable method for the simultaneous measurement of PZA and its metabolites is essential for clinical research and drug development. LC-MS/MS offers high selectivity and sensitivity for this purpose.[2][7]

Pyrazinamide Metabolism

The metabolic conversion of pyrazinamide is a critical aspect of both its efficacy and toxicity. The primary metabolic steps occur in the liver and involve two key enzymes: amidase and xanthine oxidase.[3][5]

G PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) (Active Metabolite) PZA->PA Amidase OH_PZA 5-Hydroxy-Pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxy-Pyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase

Caption: Metabolic pathway of Pyrazinamide (PZA).

Experimental Workflow

The analytical process involves sample preparation, chromatographic separation, and mass spectrometric detection. A simple protein precipitation step is followed by injection into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (e.g., PZA-d3) Plasma->IS Precip Add Protein Precipitation Agent (e.g., Methanol) IS->Precip Vortex Vortex Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

Protocols

Reagents and Materials
  • Standards: Pyrazinamide (PZA), Pyrazinoic Acid (PA), 5-Hydroxypyrazinoic Acid (5-OH-PA), and a suitable internal standard (IS), such as deuterated PZA (e.g., PZA-¹⁵N,d₃)[8] or Diltiazem.[1][2]

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).

  • Additives: Formic acid, Ammonium acetate.

  • Biological Matrix: Blank human plasma.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture (e.g., 50:50 v/v). These will be used for spiking calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration (e.g., 1 µg/mL) for spiking into samples.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution and vortex briefly.[2]

  • Add 300 µL of cold methanol to precipitate proteins.[9]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following tables provide typical starting conditions for method development. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., Gemini C18, Hypersil GOLD)[1][7]
Column Temperature 30°C[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min[7]
Injection Volume 5-10 µL[10]
Gradient Optimized for separation of PZA and its metabolites
Run Time < 7 minutes[8]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Pyrazinamide (PZA) 124.181.0 / 79.1ESI+[7][11]
Pyrazinoic Acid (PA) 125.181.0 / 79.1ESI+
5-OH-Pyrazinoic Acid 141.197.0 / 81.0ESI+
Internal Standard (PZA-¹⁵N,d₃) 128.184.0 / 82.0ESI+

Note: Precursor/product ion pairs for metabolites may need to be determined by direct infusion and optimization.

Quantitative Data Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical performance characteristics reported in the literature for PZA.

Table 3: Method Performance Characteristics for Pyrazinamide Quantification

ParameterTypical Range
Linear Range 0.3 - 100 µg/mL[1][8]
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 µg/mL[1][12]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 60%[7]

Conclusion

This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantitative analysis of pyrazinamide and its key metabolites. The described protocol, featuring a simple protein precipitation sample preparation, offers a rapid, sensitive, and reliable tool for researchers, scientists, and drug development professionals engaged in tuberculosis research and clinical monitoring. The ability to simultaneously measure the parent drug and its metabolites provides valuable insights into PZA's pharmacokinetics and metabolism.

References

Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrazine-2-carboxylic acid is a key metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA).[1][2][3] While its precise biological role is an area of ongoing research, its structural similarity to pyrazinoic acid, the active form of PZA, and its use as a synthetic precursor for novel antimycobacterial agents, make it a compound of significant interest.[4][5] Emerging evidence suggests that derivatives of this scaffold may exert their antimycobacterial effect through the inhibition of Fatty Acid Synthase I (FAS I), a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[4] Furthermore, it has been suggested that this compound may have an inhibitory effect on the activation of protein kinase C (PKC), a key enzyme in cellular signaling pathways.[6]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and its analogues. The protocols are designed to be adaptable for screening and lead optimization in drug discovery programs targeting tuberculosis and other diseases.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described assays.

Table 1: Antimycobacterial Activity of this compound

Mycobacterial StrainMinimum Inhibitory Concentration (MIC) µg/mLMinimum Inhibitory Concentration (MIC) µM
Mycobacterium tuberculosis H37RvData to be determinedData to be determined
PZA-resistant M. tuberculosisData to be determinedData to be determined
Mycobacterium kansasiiData to be determinedData to be determined
Mycobacterium aviumData to be determinedData to be determined

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)Selectivity Index (SI) = IC50 / MIC (M. tuberculosis H37Rv)
Human embryonic kidney (HEK293)Data to be determinedData to be determined
Human hepatoma (HepG2)Data to be determinedData to be determined
Chinese hamster ovary (CHO)Data to be determinedData to be determined

Table 3: In Vitro FAS I Inhibition by this compound

CompoundIC50 (µM)Inhibition Constant (Ki) (µM)Mechanism of Inhibition
This compoundData to be determinedData to be determinedData to be determined
5-Chloropyrazinamide (Positive Control)Reference ValueReference ValueCompetitive

Experimental Protocols

Antimycobacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound against various mycobacterial strains using the microplate Alamar Blue assay (MABA).

Materials:

  • This compound

  • Mycobacterial strains (M. tuberculosis H37Rv, etc.)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator (37°C)

Protocol:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow mycobacterial cultures to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute 1:20 in Middlebrook 7H9 broth.

  • Inoculation: Add 100 µL of the diluted mycobacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days for M. tuberculosis.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of Alamar Blue from blue to pink.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Mycobacterial Inoculum inoculation Inoculate Plate with Mycobacteria prep_inoculum->inoculation serial_dilution->inoculation incubation1 Incubate at 37°C (5-7 days) inoculation->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Incubate at 37°C (24 hours) add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the MABA method.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the assessment of the cytotoxic effects of this compound on mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Mycobacterial Fatty Acid Synthase I (FAS I) Inhibition Assay

This protocol is for a cell-free spectrophotometric assay to determine the inhibitory activity of this compound against purified mycobacterial FAS I by monitoring NADPH oxidation.

Materials:

  • This compound

  • Purified mycobacterial FAS I enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.4)

  • UV-Vis spectrophotometer

Protocol:

  • Assay Mixture Preparation: In a quartz cuvette, prepare the assay solution containing potassium phosphate buffer, DTT, acetyl-CoA, and malonyl-CoA.

  • Compound Addition: Add varying concentrations of this compound to the assay mixture. Include a no-inhibitor control.

  • Enzyme Addition: Add the purified FAS I enzyme to the mixture.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is indicative of FAS I activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • IC50 and Ki Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using Dixon plots.

fas_i_pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Inhibitor acetyl_coa Acetyl-CoA fas_i Mycobacterial FAS I acetyl_coa->fas_i malonyl_coa Malonyl-CoA malonyl_coa->fas_i nadph NADPH nadph->fas_i fatty_acids Fatty Acids fas_i->fatty_acids nadp NADP+ fas_i->nadp inhibitor 5-Hydroxypyrazine- 2-carboxylic acid inhibitor->fas_i logical_relationship compound 5-Hydroxypyrazine- 2-carboxylic acid antimycobacterial_assay Antimycobacterial Activity Assay (MIC) compound->antimycobacterial_assay cytotoxicity_assay Cytotoxicity Assay (IC50) compound->cytotoxicity_assay fas_i_assay FAS I Inhibition Assay (IC50, Ki) compound->fas_i_assay active Active? antimycobacterial_assay->active selective Selective? cytotoxicity_assay->selective mechanism Mechanism of Action Confirmed? fas_i_assay->mechanism active->cytotoxicity_assay Yes discard Discard or Modify active->discard No selective->fas_i_assay Yes selective->discard No lead_candidate Potential Lead Candidate mechanism->lead_candidate Yes mechanism->discard No

References

Application of 5-Hydroxypyrazine-2-carboxylic Acid in Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrazine-2-carboxylic acid is a major metabolite of Pyrazinamide (PZA), a first-line medication for the treatment of tuberculosis. While PZA is a critical component of anti-tuberculosis therapy, it is associated with a significant risk of hepatotoxicity. Emerging research has identified this compound, often referred to as 5-hydroxy pyrazinoic acid (5-OH-PA), as a key contributor to PZA-induced liver injury.[1][2][3] This finding has positioned this compound as a valuable tool for researchers and professionals in drug development to investigate the mechanisms of drug-induced hepatotoxicity, screen for potential protective agents, and develop safer therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in hepatotoxicity studies, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize quantitative data from studies investigating the role of this compound in PZA-induced hepatotoxicity.

Table 1: Correlation of PZA Metabolite Ratios in Urine with Hepatotoxicity Severity in Tuberculosis Patients

Patient GroupRatio of 5-OH-PA to PZA (Mean ± SD)Ratio of PA to PZA (Mean ± SD)
No Hepatotoxicity49 ± 5111 ± 10
Mild Hepatotoxicity157 ± 8636 ± 28
Severe Hepatotoxicity527 ± 13849 ± 19
Data from a clinical study evaluating urine specimens from 153 tuberculosis patients.[2]
PZA: Pyrazinamide; 5-OH-PA: this compound; PA: Pyrazinoic acid.
A significantly higher ratio of 5-OH-PA to PZA was observed in patients with severe hepatotoxicity (P < 0.005).[2]

Table 2: In Vivo Hepatotoxicity Markers in Rats Treated with PZA and its Metabolites

Treatment GroupAspartate Transaminase (AST) Activity (U/L)Alanine Transaminase (ALT) Activity (U/L)Galactose Single-Point (GSP) Level (%)
ControlBaselineBaselineBaseline
PZASignificantly Increased (P < 0.005)Significantly Increased (P < 0.005)Significantly Increased (P < 0.005)
PASignificantly Increased (P < 0.005)Significantly Increased (P < 0.005)Significantly Increased (P < 0.005)
Data from a study in rats demonstrating that both PZA and its metabolite PA induce significant liver injury.[2][3] While direct data for 5-OH-PA was not in this specific table, other studies confirm it as the more toxic metabolite.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in hepatotoxicity research.

Protocol 1: In Vitro Cytotoxicity Assay using HepG2 Cells

Objective: To assess the direct cytotoxic effects of this compound on human liver cells.

Materials:

  • HepG2 cells (human hepatoma cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Pyrazinamide and Pyrazinoic acid (for comparison)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, Pyrazinamide, and Pyrazinoic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Hepatotoxicity Study in a Rat Model

Objective: To evaluate the hepatotoxic potential of this compound in a living organism.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Control vehicle

  • Oral gavage needles

  • Blood collection tubes (with and without anticoagulant)

  • Centrifuge

  • Biochemical analyzer for liver function tests

  • Formalin (10% neutral buffered) for tissue fixation

  • Histology processing reagents and equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.

  • Dosing: Divide the rats into groups (e.g., control group, and different dose groups of this compound). Administer the compound or vehicle daily by oral gavage for a specified period (e.g., 28 days).

  • Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

  • Serum Biochemistry: Separate the serum by centrifugation and analyze for liver injury markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathology:

    • Euthanize the animals and perform a necropsy.

    • Collect the liver and fix it in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the liver sections under a microscope for pathological changes such as necrosis, inflammation, and steatosis.

  • Data Analysis: Compare the serum biochemistry and histopathology results between the treated and control groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of PZA leading to the formation of this compound and a general workflow for its investigation in hepatotoxicity.

PZA_Metabolism cluster_enzymes1 cluster_enzymes2 cluster_enzymes3 cluster_enzymes4 PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA FiveOHPZA 5-Hydroxy- pyrazinamide (5-OH-PZA) PZA->FiveOHPZA FiveOHPA 5-Hydroxypyrazine- 2-carboxylic acid (5-OH-PA) (Hepatotoxic Metabolite) PA->FiveOHPA FiveOHPZA->FiveOHPA Amidase Amidase XO1 Xanthine Oxidase XO2 Xanthine Oxidase Amidase2 Amidase

Caption: Metabolic activation of Pyrazinamide to its hepatotoxic metabolite.

Hepatotoxicity_Workflow Compound 5-Hydroxypyrazine- 2-carboxylic acid InVitro In Vitro Studies (e.g., HepG2 cells) Compound->InVitro InVivo In Vivo Studies (e.g., Rat model) Compound->InVivo Cytotoxicity Cytotoxicity Assays (MTT, LDH) InVitro->Cytotoxicity OxidativeStress Oxidative Stress Markers (ROS, GSH) InVitro->OxidativeStress Apoptosis Apoptosis Assays (Caspase activity, TUNEL) InVitro->Apoptosis Biochemistry Serum Biochemistry (ALT, AST) InVivo->Biochemistry Histopathology Liver Histopathology (H&E staining) InVivo->Histopathology Mechanism Mechanism of Hepatotoxicity Cytotoxicity->Mechanism OxidativeStress->Mechanism Apoptosis->Mechanism Biochemistry->Mechanism Histopathology->Mechanism

Caption: Experimental workflow for investigating hepatotoxicity.

DILI_Pathway Metabolite Hepatotoxic Metabolite (e.g., this compound) ROS Increased Reactive Oxygen Species (ROS) Metabolite->ROS MitochondrialDysfunction Mitochondrial Dysfunction Metabolite->MitochondrialDysfunction ERStress Endoplasmic Reticulum Stress Metabolite->ERStress Apoptosis Apoptosis ROS->Apoptosis MitochondrialDysfunction->Apoptosis Necrosis Necrosis MitochondrialDysfunction->Necrosis ERStress->Apoptosis HepatocyteInjury Hepatocyte Injury and Liver Damage Apoptosis->HepatocyteInjury Necrosis->HepatocyteInjury

Caption: General signaling pathways in drug-induced liver injury.

References

Application Notes and Protocols: 5-Hydroxypyrazine-2-carboxylic acid in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypyrazine-2-carboxylic acid is the major and most soluble metabolite of pyrazinamide, a first-line antituberculosis drug.[1][2] It is also formed from the metabolism of alkylpyrazines found in coffee.[3] Understanding the formation and disposition of this metabolite is crucial for evaluating the drug-drug interaction potential of pyrazinamide and for investigating the mechanisms of its hepatotoxicity.[1][4] These application notes provide detailed protocols for the experimental use of this compound in drug metabolism research.

Metabolic Pathway of Pyrazinamide

The biotransformation of pyrazinamide to this compound is primarily mediated by a hepatic microsomal amidase and xanthine oxidase.[1][5] The metabolic cascade can follow two distinct routes:

  • Pyrazinamide is first hydrolyzed by a microsomal amidase to form pyrazinoic acid. Subsequently, pyrazinoic acid is oxidized by xanthine oxidase to yield this compound.[1][4]

  • Alternatively, pyrazinamide can undergo initial oxidation by xanthine oxidase to form 5-hydroxypyrazinamide, which is then hydrolyzed by the amidase to produce this compound.[1]

G PZA Pyrazinamide PA Pyrazinoic Acid PZA->PA Microsomal Amidase OH_PZA 5-Hydroxypyrazinamide PZA->OH_PZA Xanthine Oxidase OH_PA This compound PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Microsomal Amidase

Caption: Metabolic pathway of Pyrazinamide to this compound.

Quantitative Data

The following table summarizes the urinary excretion of this compound in rats following the administration of pyrazinamide, with and without the co-administration of caffeine.[2]

Treatment GroupDose of Pyrazinamide (mg/kg)Dose of Caffeine (mg/kg)Urinary Excretion of this compound (µM/24h)
150-66.18 ± 10.87
25010094.56 ± 8.65
3100-113.28 ± 70
4100100173.23 ± 17.82

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of this compound against major human CYP isoforms using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates (see table below)

  • CYP-specific positive control inhibitors (see table below)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system for analysis

CYP Isoforms, Probe Substrates, and Inhibitors:

CYP IsoformProbe SubstratePositive Control Inhibitor
CYP1A2PhenacetinFurafylline
CYP2C9DiclofenacSulfaphenazole
CYP2C19S-MephenytoinTiclopidine
CYP2D6DextromethorphanQuinidine
CYP3A4MidazolamKetoconazole

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, then dilute in buffer) to prepare a stock solution. Serially dilute to obtain a range of working concentrations.

    • Prepare stock solutions of probe substrates and positive control inhibitors.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer, HLMs, and either this compound, a positive control inhibitor, or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of the CYP isoform activity at each concentration of this compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Sol_prep Prepare Solutions (Test Compound, Substrate, HLM) Pre_inc Pre-incubation (HLM + Test Compound) Sol_prep->Pre_inc Inc Incubation (Add Substrate + NADPH) Pre_inc->Inc Terminate Terminate Reaction Inc->Terminate Process Process Sample (Centrifuge) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data_an Data Analysis (Calculate IC50) LCMS->Data_an

Caption: Workflow for in vitro CYP inhibition assay.

Protocol 2: In Vitro UGT Glucuronidation Assay

Given that this compound possesses a carboxylic acid moiety, it is a potential substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A3, UGT1A9, and UGT2B7, which are known to glucuronidate carboxylic acids.[6]

Materials:

  • This compound

  • Human liver microsomes or recombinant human UGT isoforms (e.g., UGT1A3, UGT1A9, UGT2B7)

  • UDP-glucuronic acid (UDPGA)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Detergent (e.g., alamethicin) to activate microsomal UGTs

  • Acetonitrile or other suitable quenching solvent

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound and serially dilute to desired concentrations.

    • Prepare a stock solution of UDPGA.

  • Microsome Activation (if using HLMs):

    • Pre-incubate HLMs with a detergent like alamethicin on ice to expose the UGT active sites.

  • Incubation:

    • In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, activated HLMs or recombinant UGTs, and this compound.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a suitable time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction with ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge to pellet protein and transfer the supernatant for analysis.

  • Analysis:

    • Analyze the formation of the this compound glucuronide conjugate using LC-MS/MS.

  • Data Analysis:

    • Determine the kinetic parameters (Km and Vmax) of glucuronidation by fitting the data to the Michaelis-Menten equation.

Protocol 3: Analytical Method for Quantification in Biological Matrices

This protocol provides a general framework for the quantification of this compound in plasma or urine, based on established methods for pyrazinamide and its metabolites.[1][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Mass Spectrometer (MS) or UV detector

Procedure:

  • Sample Preparation (Plasma):

    • To a plasma sample, add a suitable internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

  • Sample Preparation (Urine):

    • Thaw urine samples and centrifuge to remove particulates.

    • Dilute the supernatant with mobile phase and add an internal standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: As appropriate for the column dimensions.

    • Injection Volume: 5-10 µL.

  • Detection:

    • UV: Monitor at a wavelength appropriate for this compound.

    • MS/MS: Use electrospray ionization (ESI) in either positive or negative mode. Optimize parent and fragment ions for selected reaction monitoring (SRM).

  • Quantification:

    • Construct a calibration curve using standards of known concentrations of this compound in the same biological matrix.

    • Quantify the analyte in the samples by comparing its peak area (or peak area ratio to the internal standard) to the calibration curve.

Disclaimer

These protocols are intended as a general guide for research purposes only and should be adapted and validated by the end-user for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxypyrazine-2-carboxylic acid. Here you will find detailed information to overcome common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

The aqueous solubility of this compound is approximately 4 mg/mL (28.55 mM).[1] It may be necessary to use sonication to achieve this concentration.[1]

Q2: My compound is not dissolving in water, even at low concentrations. What should I do?

If you are facing difficulty dissolving the compound, you can try gentle heating and/or sonication to aid dissolution.[1] Ensure your water is purified and at a neutral pH. If solubility issues persist, consider using a small percentage of an organic co-solvent or adjusting the pH of the solution.

Q3: How does pH affect the solubility of this compound?

This compound is a weakly acidic compound with two dissociation constants: pKa1 = 3.42 and pKa2 = 7.96.[2] This means its solubility is highly dependent on the pH of the aqueous solution.

  • At a pH below 3.42, the molecule will be predominantly in its neutral, less soluble form.

  • As the pH increases above 3.42, the carboxylic acid group will deprotonate, increasing solubility.

  • As the pH moves above 7.96, the hydroxyl group will also deprotonate, leading to the more soluble dianionic form.

Therefore, increasing the pH of the aqueous solution will significantly enhance the solubility of this compound. Adjusting the pH with a suitable base is a common technique to improve the solubility of weakly acidic drugs.[3][4]

Q4: Can I use co-solvents to improve solubility?

Yes, co-solvents are an effective way to increase the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of 50 mg/mL (356.89 mM), though sonication is required.[1] For in vivo studies, complex solvent systems are often used to achieve higher concentrations.[1] The use of co-solvents is a standard method for enhancing the solubility of poorly soluble compounds.[4][5]

Q5: Are there other methods to enhance the solubility for formulation purposes?

Besides pH adjustment and co-solvents, complexation is another viable strategy.[5] Cyclodextrins, for instance, can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[6] A formulation using 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline has been shown to achieve a solubility of ≥ 2.5 mg/mL.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation occurs after the solution is prepared and left to stand. The initial concentration exceeds the equilibrium solubility in the chosen solvent system. The solution was supersaturated.1. Prepare a fresh solution at a slightly lower concentration.2. If using a co-solvent system, ensure the components are added in the correct order and mixed thoroughly at each step.3. For pH-adjusted solutions, verify the final pH and buffer capacity to ensure it remains stable.
The compound dissolves initially but crashes out when diluted with an aqueous buffer. The organic co-solvent concentration is diluted below the level required to maintain solubility.1. Decrease the concentration of the stock solution.2. Increase the percentage of the organic co-solvent in the final diluted solution, if the experimental model allows.3. Consider using a different solubilization technique, such as complexation with cyclodextrins, which can be more robust to dilution.
I need a higher concentration than I am currently achieving with a single method. The intrinsic solubility of the compound limits the effectiveness of a single approach.Combine solubilization techniques. For example, use a co-solvent system in combination with pH adjustment. It is also possible to combine complexation agents with co-solvents.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvent systems.

Table 1: Single Solvent Solubility

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water428.55Requires sonication[1]
DMSO50356.89Requires sonication[1]

Table 2: Formulation Solubility for In Vitro/In Vivo Studies

Formulation ComponentsAchieved Concentration (mg/mL)Molar Concentration (mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 17.84
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5≥ 17.84
10% DMSO, 90% Corn Oil≥ 2.5≥ 17.84

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines the steps to determine the solubility of this compound at different pH values.

  • Prepare a series of buffers: Prepare buffers at various pH points (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Sample and dilute: Carefully take a sample from the supernatant and dilute it with a suitable solvent for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot data: Plot the measured solubility against the pH of the buffer.

Protocol 2: Preparation of a Co-solvent Formulation (Example)

This protocol describes the preparation of a 1 mL working solution with a final concentration of 2.5 mg/mL.[1]

  • Prepare a stock solution: Dissolve 25 mg of this compound in 1 mL of DMSO to create a 25 mg/mL stock solution. Use sonication if necessary.

  • Add stock to PEG300: Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.

  • Add Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.

Visualizations

G cluster_start Solubility Troubleshooting Workflow cluster_methods Initial Dissolution Attempts cluster_advanced Advanced Solubilization Techniques cluster_end Outcome start Start: Undissolved This compound heating Apply gentle heating start->heating Try first sonication Apply sonication start->sonication Try first ph_adjust pH Adjustment (Increase pH > 4) heating->ph_adjust If still insoluble sonication->ph_adjust If still insoluble cosolvent Use Co-solvents (e.g., DMSO, PEG300) ph_adjust->cosolvent Combine if needed end_node Clear, stable aqueous solution ph_adjust->end_node complexation Complexation (e.g., with SBE-β-CD) cosolvent->complexation Alternative/Combined Approach cosolvent->end_node complexation->end_node

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_protocol Co-solvent Formulation Protocol start Start: 25 mg/mL Stock in DMSO step1 1. Take 100 µL DMSO Stock start->step1 step2 2. Add to 400 µL PEG300 & Mix step1->step2 step3 3. Add 50 µL Tween-80 & Mix step2->step3 step4 4. Add 450 µL Saline & Mix step3->step4 end_node End: 2.5 mg/mL Clear Solution step4->end_node

Caption: Experimental workflow for preparing a co-solvent formulation.

References

stability issues of 5-Hydroxypyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydroxypyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues encountered when working with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a primary metabolite of pyrazinamide, a first-line antituberculosis drug. In research, it is crucial for studying the metabolism and mechanism of action of pyrazinamide, as well as for investigating potential hepatotoxicity associated with the parent drug.

Q2: What are the main stability concerns when working with this compound in solution?

The primary concern is the limited stability of this compound in solution. Multiple suppliers indicate that solutions are unstable and should be prepared fresh before use.[1] The instability is likely due to oxidation of the hydroxypyrazine ring, a structure analogous to phenolic compounds which are susceptible to oxidation.

Q3: How should I store the solid form and prepared solutions of this compound?

Proper storage is critical to maintaining the integrity of the compound.

  • Solid Form: The powdered form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] Some sources also suggest storage in a dry, room temperature environment.[3]

  • Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2] It is strongly recommended to prepare working solutions fresh on the day of the experiment.[1]

Q4: In which solvents can I dissolve this compound?

The solubility of this compound has been determined in several common laboratory solvents.

Troubleshooting Guide

Issue 1: My solution of this compound has changed color (e.g., turned yellow/brown).

  • Probable Cause: Color change is a common indicator of chemical degradation, likely due to oxidation. The hydroxypyrazine ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, or elevated pH.

  • Recommended Actions:

    • Discard the solution: Do not use a discolored solution for your experiments as the presence of degradation products can lead to inaccurate and unreliable results.

    • Prepare a fresh solution: Use high-purity solvent and fresh, properly stored solid compound.

    • Minimize exposure to oxygen: Use de-gassed solvents for preparation. If the experiment allows, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Protect from light: Store the solution in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

Issue 2: I am observing inconsistent or non-reproducible results in my experiments.

  • Probable Cause: This is a common consequence of using a degraded solution. The concentration of the active compound may have decreased over time, or the degradation products may be interfering with the assay.

  • Recommended Actions:

    • Confirm solution stability: If possible, analyze your solution using a stability-indicating method like HPLC to check for the presence of degradation peaks and to quantify the amount of remaining active compound.

    • Adhere to strict solution preparation protocols: Always prepare solutions fresh for each experiment. If a stock solution is used, ensure it has been stored correctly and for a limited time.

    • Perform a time-course stability study: If you must use a solution over a period of time, conduct a small-scale experiment to determine its stability in your specific experimental conditions (solvent, pH, temperature).

Issue 3: The compound has precipitated out of my solution.

  • Probable Cause: This could be due to exceeding the solubility limit of the compound in the chosen solvent, or a change in temperature affecting solubility. It could also be that a degradation product is less soluble.

  • Recommended Actions:

    • Consult solubility data: Ensure that the concentration of your solution does not exceed the known solubility limits (see table above).

    • Use sonication: As indicated by suppliers, ultrasonic treatment can aid in the dissolution of this compound, particularly in DMSO and water.[2]

    • Gentle warming: In some cases, gentle warming can help to redissolve a precipitated compound. However, be cautious as elevated temperatures can accelerate degradation.

    • Consider a different solvent system: If precipitation is a persistent issue, you may need to explore alternative solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Dissolution: Sonicate the mixture in a water bath until the solid is completely dissolved.[2]

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. Store at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol 2: General Procedure for Assessing Solution Stability by HPLC

This protocol provides a general framework for conducting a stability study of a this compound solution. A validated stability-indicating HPLC method is crucial for this purpose.

  • Method Selection: Develop or use a published stability-indicating HPLC method capable of separating the parent compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

  • Solution Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Initial Analysis (Time Zero): Immediately after preparation, inject the solution into the HPLC system and record the chromatogram. The peak area of the parent compound at this point is considered 100%.

  • Storage under Stress Conditions: Store aliquots of the solution under various conditions you wish to test (e.g., room temperature, 40°C, exposure to UV light, different pH values).

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot from each storage condition into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) peak area.

    • Observe the formation of any new peaks, which indicate degradation products.

    • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Troubleshooting Logic for Solution Instability start Solution Instability Encountered (e.g., color change, inconsistent results) check_age Is the solution freshly prepared? start->check_age prepare_fresh Discard old solution. Prepare a fresh solution. check_age->prepare_fresh No check_exposure Was the solution exposed to light or air? check_age->check_exposure Yes prepare_fresh->check_exposure protect Use amber vials or foil. Use de-gassed solvents. check_exposure->protect Yes check_conditions Are experimental conditions (pH, temp) harsh? check_exposure->check_conditions No protect->check_conditions modify_conditions Adjust pH to be closer to neutral (if possible). Minimize exposure to high temperatures. check_conditions->modify_conditions Yes reassess Re-run experiment with fresh, protected solution under optimized conditions. check_conditions->reassess No modify_conditions->reassess

Caption: Troubleshooting workflow for stability issues.

Metabolic Pathway of Pyrazinamide PZA Pyrazinamide (PZA) (Prodrug) enzyme1 Amidase PZA->enzyme1 PA Pyrazinoic Acid (PA) (Active Metabolite) enzyme2 Xanthine Oxidase PA->enzyme2 OH_PA This compound (5-OH-PA) enzyme1->PA enzyme2->OH_PA

Caption: Pyrazinamide metabolic activation pathway.

Quantitative Data Summary

ParameterSolventValueReference
Solubility DMSO50 mg/mL (356.89 mM)[2]
Water4 mg/mL (28.55 mM)[2]
pKa1 Aqueous3.42
pKa2 Aqueous7.96
Storage (Solid) -20°C3 years[2]
4°C2 years[2]
Storage (Solution) -80°C2 years[2]
-20°C1 year[2]

References

troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

This section addresses the common causes of peak tailing for this compound in a question-and-answer format, guiding you from initial checks to more complex solutions.

Question 1: My chromatogram shows a tailing peak for this compound. What are the most common causes and initial checks?

Peak tailing for a polar, acidic compound like this compound is often a multifactorial issue.[1] The most frequent causes stem from undesirable chemical interactions with the stationary phase or suboptimal mobile phase conditions.

Initial Checks:

  • Mobile Phase pH: Verify the pH of your mobile phase. An incorrect pH is a primary cause of poor peak shape for ionizable compounds.[2][3][4]

  • Column Health: Assess the column's history and performance. Over time, columns can degrade or become contaminated, leading to peak shape issues.[1][5]

  • Sample Overload: Ensure you are not overloading the column. Injecting a sample that is too concentrated can cause asymmetrical peaks.[1][6]

Question 2: How does the mobile phase pH specifically affect the peak shape for this compound?

The mobile phase pH is a critical factor because this compound is an ionizable compound. The peak shape is directly influenced by the compound's ionization state during analysis.[7][8]

  • Analyte Ionization: If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and unionized (less polar) forms. This dual state leads to peak broadening or tailing.[3][7]

  • Silanol Group Interactions: On standard silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface are acidic. At mid-range pH values, these silanols can become ionized (SiO-) and interact strongly with polar analytes, causing peak tailing.[5][9][10]

Solution: To achieve a sharp, symmetrical peak for an acidic analyte, it is crucial to suppress its ionization. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[11] This ensures the compound is in a single, protonated form. Additionally, a low pH (e.g., pH 2.5-3.0) protonates the residual silanol groups, minimizing secondary ionic interactions that cause tailing.[9][12]

Question 3: I've adjusted the pH, but some tailing persists. Could secondary interactions with the column packing still be an issue?

Yes, even with pH optimization, secondary interactions can persist. These interactions occur when the analyte interacts with the stationary phase through mechanisms other than the intended reversed-phase partitioning.[12]

  • Residual Silanol Activity: Modern, high-purity, end-capped columns significantly reduce the number of free silanol groups, but some may remain.[5][10] this compound, with its polar functional groups, is susceptible to hydrogen bonding with these sites.

  • Metal Contamination: Trace metal impurities (e.g., iron, nickel) within the silica matrix of the column packing or from stainless-steel components like frits can act as Lewis acids.[6][12][13] These metals can chelate with the analyte, creating another retention mechanism that results in tailing peaks.[1][13]

Solutions to Mitigate Secondary Interactions:

StrategyDescription
Use a High-Purity, End-Capped Column Select a modern, Type B silica column that is thoroughly end-capped to minimize exposed silanol groups.[5][12]
Increase Buffer Concentration A higher buffer concentration (e.g., 20-50 mM) can help mask the activity of residual silanols.[5][12]
Use a Sacrificial Base (less common for acids) While more common for basic analytes, a small, competing acid can sometimes help for acidic analytes by interacting with active sites.[9]
Consider a Different Stationary Phase If tailing persists, a column with a different chemistry, such as a polymer-based or polar-embedded phase, may be less prone to these interactions.[14]

Question 4: What instrumental and physical issues can contribute to peak tailing?

If you have optimized the method's chemistry (mobile phase, column type), the problem may lie with the physical setup of the HPLC system or the column's physical condition.

  • Column Voids or Bed Deformation: A void at the column inlet or channeling in the packed bed forces the sample to travel through different path lengths, causing peak distortion.[5] This can be caused by pressure shocks or the dissolution of the silica bed at high pH.

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing. This includes using tubing that is too long or has too wide an internal diameter.[3][6][14]

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to poor peak shape and high backpressure.[5]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

TroubleshootingWorkflow cluster_resolved start Peak Tailing Observed for This compound check_ph 1. Check Mobile Phase Is pH >= 2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 Use appropriate buffer (e.g., Phosphate) check_ph->adjust_ph No check_overload 2. Check for Overload Are you injecting high concentration/volume? check_ph->check_overload Yes adjust_ph->check_overload resolved Peak Shape Improved adjust_ph->resolved reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_column 3. Evaluate Column Is column old or known to be contaminated? check_overload->check_column No reduce_load->check_column reduce_load->resolved flush_column Flush column with strong solvent (See Protocol 2) check_column->flush_column Yes check_secondary 4. Suspect Secondary Interactions (Silanols, Metal Chelation) check_column->check_secondary No flush_column->check_secondary flush_column->resolved mitigate_secondary Increase buffer strength (20-50mM) Use high-purity end-capped column check_secondary->mitigate_secondary Yes check_instrument 5. Check Instrument Setup Any recent changes? Extra-column volume? check_secondary->check_instrument No mitigate_secondary->check_instrument mitigate_secondary->resolved fix_instrument Minimize tubing length/ID Check for leaks/voids Replace column if void is present check_instrument->fix_instrument Yes unresolved Issue Persists: Consider new column or different stationary phase check_instrument->unresolved No fix_instrument->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Chemical Interactions Causing Peak Tailing

This diagram illustrates the primary chemical interactions at the stationary phase surface that can lead to poor peak shape for this compound.

ChemicalInteractions cluster_analyte This compound cluster_surface Silica Stationary Phase Surface analyte Analyte Molecule (Carboxyl & Hydroxyl Groups) silanol Ionized Silanol Group (SiO-) (Active Site) analyte->silanol Undesired Ionic/H-Bonding Interaction (Tailing) metal Trace Metal Impurity (e.g., Fe3+) (Active Site) analyte->metal Undesired Chelation (Tailing) bonded_phase C18 Bonded Phase (Primary Retention) analyte->bonded_phase Desired Hydrophobic Interaction (Good Peak)

Caption: Undesired secondary interactions leading to peak tailing.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Determine pKa: If the pKa of this compound is not known, use prediction software or find it in the literature.

  • Select Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate buffer is a suitable choice.

  • Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase containing the buffer salts (e.g., 25 mM potassium phosphate).

  • Adjust pH: Titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid) to the target pH (e.g., 2.7). Measure the pH before adding the organic modifier.[4]

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Test and Refine: Perform injections and observe the peak shape. Make small adjustments to the pH (± 0.2 units) to find the optimal peak symmetry.

Protocol 2: Column Flushing and Regeneration

This protocol is for a standard reversed-phase silica column (e.g., C18). Always consult the manufacturer's guidelines for your specific column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.

  • Intermediate Polarity Wash (Optional): For stubborn contaminants, a stronger solvent series can be used. A common sequence is:

    • Isopropanol (20 column volumes)

    • Tetrahydrofuran (THF) (20 column volumes, if compatible)

    • Isopropanol (20 column volumes)

  • Re-equilibration: Flush the column with the mobile phase (starting with a high organic content if using a gradient) until the baseline is stable.

  • Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable tailing factor (Tf)? A: For regulated methods, the USP tailing factor should ideally be ≤ 2.0.[12] For general analysis, a tailing factor as close to 1.0 as possible is desirable, with values above 1.5 often indicating a problem that needs to be addressed.[14]

Q2: Can the sample solvent cause peak tailing? A: Yes. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including tailing or fronting.[1][14] It is best practice to dissolve the sample in the initial mobile phase or a weaker solvent.[6]

Q3: How do I know when it's time to replace my HPLC column? A: You should consider replacing your column when you observe persistent issues that cannot be resolved through troubleshooting, such as:

  • Chronically poor peak shape (tailing, fronting, or splitting) despite method optimization.[5]

  • A significant and irreversible increase in backpressure.[14]

  • A noticeable loss of resolution between closely eluting peaks.

  • Failure to restore performance after recommended flushing and regeneration procedures.[14]

References

Technical Support Center: Quantification of Pyrazinamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of pyrazinamide (PZA) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during bioanalysis.

Troubleshooting Guide

This section addresses specific technical issues you may face during the experimental process.

Question: Why am I observing poor or inconsistent recovery during sample preparation?

Answer: Inconsistent analyte recovery is often traced back to the sample preparation stage. Consider the following:

  • Protein Precipitation: Inefficient protein precipitation can lead to analyte loss and matrix effects. Ensure the precipitation solvent (e.g., methanol, acetonitrile) is added in the correct ratio (typically 3:1 or 4:1 v/v, solvent to plasma) and that vortexing is thorough to ensure complete protein denaturation.[1][2] Using cold solvent can enhance precipitation efficiency.[3]

  • Analyte Stability: PZA metabolites can be susceptible to degradation. While plasma samples are generally stable for 24 hours at room temperature and for extended periods when frozen, repeated freeze-thaw cycles should be avoided.[2] It is best practice to extract metabolites as soon as possible after sample collection and store the extracts rather than the raw samples.[4]

  • pH of Extraction Solvent: The pH of your extraction solvent can influence the recovery of acidic metabolites like pyrazinoic acid (PA) and 5-hydroxypyrazinoic acid (5-OH-PA). Acidifying the solvent (e.g., with 1% formic acid in acetonitrile) can improve the recovery of these compounds by ensuring they are in a neutral, less polar state.[3]

Question: My chromatographic peaks are broad, split, or show significant tailing. What should I do?

Answer: Poor peak shape can compromise the accuracy and sensitivity of your assay. Here are common causes and solutions:

  • Column Choice and Condition: The analysis of PZA and its polar metabolites is typically achieved on a reverse-phase C8 or C18 column.[1] Column degradation can lead to poor peak shape. Try flushing the column or replacing it if performance does not improve.

  • Mobile Phase pH: The pH of the mobile phase is critical, especially for pyrazinoic acid. Ensure the pH is controlled with a suitable buffer (e.g., ammonium acetate) to maintain a consistent ionization state for the analytes throughout the separation.

  • Injection Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. If possible, reconstitute your final extract in the initial mobile phase or a weaker solvent.[5]

  • Sample Overload: Injecting too much analyte can saturate the column, leading to broad or fronting peaks. Try diluting the sample and re-injecting.

Question: I'm experiencing low sensitivity or a high signal-to-noise ratio in my LC-MS/MS analysis. How can I improve it?

Answer: Low sensitivity can prevent the detection of metabolites at clinically relevant concentrations. To enhance your signal:

  • Optimize Mass Spectrometer Parameters: Ensure that your MS parameters, particularly for Multiple Reaction Monitoring (MRM), are optimized for each analyte.[1] This includes the precursor and product ion m/z, declustering potential, and collision energy.[6]

  • Minimize Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analytes.

    • Improve Chromatography: Adjust your gradient to better separate analytes from the bulk of the matrix components, which often elute early in reverse-phase chromatography.

    • Sample Cleanup: A simple protein precipitation may not be sufficient. Consider more advanced techniques like solid-phase extraction (SPE) or using phospholipid removal plates to reduce matrix interference.[3]

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., PZA-d3) can help compensate for signal suppression or enhancement caused by matrix effects.[2]

  • Check Instrument Performance: Perform a routine check of the mass spectrometer to ensure it is clean and performing to specification. A dirty ion source can be a common cause of sensitivity loss.

Question: My retention times are shifting between injections. What is the cause?

Answer: Retention time stability is key for reliable analyte identification. Drifting retention times often point to issues with the LC system:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially in gradient methods.

  • Pump Performance: Inconsistent mobile phase composition due to pump malfunction can cause shifts. Check for leaks and ensure the pumps are delivering a stable, accurate flow rate.

  • Mobile Phase Degradation: Mobile phases, especially those with additives or at a specific pH, can change over time. Prepare fresh mobile phase daily.

  • Column Temperature: Fluctuations in the column oven temperature can affect retention times. Verify that the column compartment is maintaining a stable temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of pyrazinamide and why is their quantification important?

Pyrazinamide (PZA) is a prodrug that is metabolized in the liver. The primary metabolites are:

  • Pyrazinoic acid (PA): The main active metabolite, formed by the action of amidase on PZA.[7][8]

  • 5-Hydroxypyrazinamide (5-OH-PZA): Formed by the oxidation of PZA, likely by xanthine oxidase.[9]

  • 5-Hydroxypyrazinoic acid (5-OH-PA): The main excretory metabolite, formed by the oxidation of PA by xanthine oxidase.[9][10]

Quantifying these metabolites is crucial because high exposure, particularly to PA and 5-OH-PA, has been linked to PZA-induced hepatotoxicity.[7][8] Monitoring their levels can help in assessing the risk of liver injury and optimizing treatment regimens.[11]

Q2: What is the recommended analytical method for simultaneously quantifying PZA and its metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of PZA and its metabolites in biological matrices like plasma and urine.[1] This technique offers high sensitivity, selectivity, and throughput, allowing for accurate measurement of multiple analytes in a single run.[3][12] Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.[1]

Q3: Where can I obtain reference standards for PZA metabolites, especially 5-OH-PZA and 5-OH-PA?

While reference standards for PZA and PA are generally commercially available, standards for the hydroxylated metabolites (5-OH-PZA and 5-OH-PA) can be more difficult to source. In some cases, researchers have resorted to enzymatic synthesis, for example, by using the enzyme xanthine oxidase to produce these metabolites from their precursors.[10] It is critical to verify the identity and purity of any synthesized standards using appropriate analytical techniques like HPLC and GC-MS.[10]

Q4: How should I prepare my calibration standards and quality control (QC) samples?

Calibration standards and QC samples should be prepared by spiking known concentrations of the analytes into a blank biological matrix (e.g., drug-free human plasma) that matches the study samples.[3] It is standard practice to use a separately prepared stock solution for the QC samples than that used for the calibrators to ensure an unbiased assessment of accuracy. QC samples should be prepared at a minimum of three concentration levels: low, medium, and high, covering the expected range of concentrations in the unknown samples.[3]

Q5: What are typical validation parameters I should expect from a robust LC-MS/MS method for PZA metabolites?

A validated method should demonstrate acceptable performance for several key parameters. Based on published literature, you can expect:

  • Linearity: The method should be linear over the expected concentration range, with a correlation coefficient (r²) of >0.99.[10]

  • Accuracy: The deviation from the nominal concentration should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]

  • Precision: The coefficient of variation (%CV) for repeated measurements should be ≤15% (≤20% at the LLOQ).[1]

  • Selectivity: The method should be free from interference from endogenous matrix components at the retention times of the analytes.[6]

  • Stability: Analytes should be stable under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[2]

Quantitative Data Summary

Table 1: Typical Concentration Ranges and Pharmacokinetic Parameters

Analyte Matrix Calibration Range (µg/mL) Tmax (hours) t½ (hours)
Pyrazinamide (PZA) Plasma 1 - 65[3] ~2[13] 9 - 11[2][13]
Pyrazinoic Acid (PA) Plasma 0.4 - 3.3 (in rat urine)[10] Variable Variable
5-OH-PZA Plasma 0.8 - 6.6 (in rat urine)[10] Variable Variable
5-OH-PA Plasma 2.8 - 22.6 (in rat urine)[10] Variable Variable

Note: Pharmacokinetic parameters can vary significantly based on patient factors like age, sex, and renal function.[14][15]

Table 2: Example LC-MS/MS Parameters for Quantification

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V)
Pyrazinamide (PZA) 124.1 81.0 38
Metronidazole (IS) 172.1 128.1 50

(Data adapted from a study in rat plasma).[6]

Experimental Protocols

Protocol: Quantification of PZA and Metabolites in Human Plasma via LC-MS/MS

This protocol provides a general workflow for the quantification of PZA and its metabolites using protein precipitation followed by LC-MS/MS analysis.

1. Reagents and Materials

  • Blank human plasma (K2-EDTA)

  • Pyrazinamide, Pyrazinoic Acid reference standards

  • Pyrazinamide-d3 (or other suitable internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of PZA, PA, and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol/water (50:50, v/v) mixture to create working solutions for calibration standards and QC samples.[3]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[3]

  • Add 20 µL of the IS working solution and briefly vortex.

  • Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[3]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step. A total run time of 4-10 minutes is common.[1][3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor/product ion transitions for each analyte and the IS (refer to Table 2 for examples).

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentrations of the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizations

PZA_Metabolism PZA Pyrazinamide (PZA) p1 PZA->p1 PA Pyrazinoic Acid (PA) (Active Metabolite) OH_PA 5-OH-Pyrazinoic Acid (Excretory Metabolite) PA->OH_PA Xanthine Oxidase OH_PZA 5-OH-Pyrazinamide p2 OH_PZA->p2 p1->PA Amidase p1->OH_PZA Xanthine Oxidase p2->OH_PA Amidase Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing start_end start_end process process data data Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precip Protein Precipitation (Cold Acetonitrile) Add_IS->Precip Centrifuge Centrifuge (12,000 x g, 5 min) Precip->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer LCMS LC-MS/MS Analysis (MRM Mode) Transfer->LCMS Integrate Peak Integration LCMS->Integrate Quantify Quantification via Calibration Curve Integrate->Quantify Troubleshooting Start Inconsistent or Inaccurate Results Check_Prep Review Sample Prep? - Recovery - Stability - Pipetting Start->Check_Prep Check_LC Review LC System? - Peak Shape - RT Shifts - Pressure Start->Check_LC Check_MS Review MS System? - Sensitivity - Signal Noise - Tuning Start->Check_MS Sol_Prep Optimize Extraction: - Check solvent ratios - Use fresh samples - Verify pipettes Check_Prep->Sol_Prep Yes Sol_LC Troubleshoot LC: - Equilibrate column - Prepare fresh mobile phase - Check for leaks Check_LC->Sol_LC Yes Sol_MS Troubleshoot MS: - Clean ion source - Re-optimize MRM - Check for matrix effects Check_MS->Sol_MS Yes

References

Technical Support Center: 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA) Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PCA) during storage and experimental use.

I. FAQs: Quick Answers to Common Questions

Q1: What are the recommended storage conditions for solid 5-OH-PCA?

For optimal stability, solid this compound should be stored in a dry, well-sealed container under the following conditions:

  • Long-term storage: -20°C for up to 3 years.

  • Short-term storage: 4°C for up to 2 years.

Some suppliers also recommend storage at room temperature in a dry, sealed environment, but refrigerated or frozen conditions are preferable for extended periods to minimize the risk of degradation.

Q2: How should I store solutions of 5-OH-PCA?

Solutions of 5-OH-PCA are known to be unstable and it is highly recommended to prepare them fresh before use.[1][2] If short-term storage is unavoidable:

  • Store aliquots at -80°C for up to 2 years or -20°C for up to 1 year.

  • Avoid repeated freeze-thaw cycles.

Q3: What solvents are compatible with 5-OH-PCA?

5-OH-PCA has the following solubility characteristics:

  • DMSO: Soluble at 50 mg/mL (requires sonication). Note that DMSO is hygroscopic and using freshly opened solvent is recommended.

  • Water: Soluble at 4 mg/mL (requires sonication).

  • Methanol: Very slightly soluble with heating.

Q4: Is 5-OH-PCA sensitive to pH?

Yes, the stability of 5-OH-PCA can be influenced by pH. It is a diprotic acid with two dissociation constants:

  • pKa1 = 3.42

  • pKa2 = 7.96

This means the molecule will exist in different ionic forms depending on the pH of the solution, which can affect its stability and reactivity. Extreme pH conditions should be avoided during storage.

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This guide will help you identify and resolve potential degradation problems you might encounter during your experiments.

Issue 1: Discoloration of Solid 5-OH-PCA (Off-white to brown)
Potential Cause Troubleshooting/Prevention
Oxidation The hydroxypyrazine ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
Moisture The presence of moisture can facilitate degradation reactions. Ensure the storage container is tightly sealed and consider storing it in a desiccator.
Elevated Temperature Long-term storage at room temperature or higher can promote slow degradation. Adhere to the recommended storage temperatures of -20°C or 4°C.
Issue 2: Decreased Purity or Presence of Impurities in Stored Solutions
Potential Cause Troubleshooting/Prevention
Oxidative Degradation A close analog, 3-Hydroxypyrazine-2-carboxamide, has been shown to degrade via an oxidative mechanism involving superoxide radicals.[3] This suggests 5-OH-PCA is also prone to oxidation in solution. Prepare solutions fresh. If storage is necessary, use deoxygenated solvents and store under an inert atmosphere.
Photodegradation Exposure to light, especially UV light, can induce degradation of heterocyclic compounds.[4][5] Always prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Hydrolysis While the carboxylic acid itself is generally stable to hydrolysis, ester or amide derivatives would be susceptible. This is not a primary degradation pathway for 5-OH-PCA itself.
Table 1: Summary of Storage Conditions and Potential Degradation Pathways
Form Storage Temperature Duration Key Considerations Potential Degradation Pathways
Solid -20°CUp to 3 yearsStore in a dry, dark environment.Oxidation, Photodegradation (if exposed to light)
4°CUp to 2 yearsStore in a dry, dark environment.Oxidation, Photodegradation (if exposed to light)
Solution -80°CUp to 2 yearsPrepare fresh if possible. Use deoxygenated solvents and protect from light. Avoid freeze-thaw cycles.Oxidative Degradation , Photodegradation
-20°CUp to 1 yearPrepare fresh if possible. Use deoxygenated solvents and protect from light. Avoid freeze-thaw cycles.Oxidative Degradation , Photodegradation

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of 5-OH-PCA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of freshly opened, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex the solution briefly.

  • Place the tube in a sonicator bath and sonicate until the solid is completely dissolved. Gentle heating may be applied if necessary.

  • If not for immediate use, aliquot the solution into smaller volumes in amber vials, flush with an inert gas (argon or nitrogen), and store at -80°C or -20°C.

Protocol 2: Forced Degradation Study (for analytical method validation)

To validate a stability-indicating analytical method, forced degradation studies can be performed on 5-OH-PCA. This involves subjecting the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Dissolve 5-OH-PCA in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2-24 hours).

  • Base Hydrolysis: Dissolve 5-OH-PCA in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Dissolve 5-OH-PCA in a solution containing 3-30% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid 5-OH-PCA to dry heat (e.g., 105°C) for a specified period.

  • Photodegradation: Expose a solution of 5-OH-PCA to a combination of UV and visible light (e.g., as per ICH Q1B guidelines, not less than 1.2 million lux hours and 200 watt hours/square meter)[6].

After exposure, the samples should be neutralized (if necessary) and diluted to a suitable concentration for analysis by a suitable chromatographic method (e.g., HPLC or UPLC) to separate the parent compound from any degradation products.

IV. Visualizations

Logical Workflow for Troubleshooting 5-OH-PCA Degradation

G A Degradation of 5-OH-PCA Suspected B Visual Inspection of Solid A->B C Analytical Assessment of Solution A->C D Discoloration (Not Off-White)? B->D E Reduced Purity or Extra Peaks? C->E F Check Storage Conditions: - Temperature - Light Exposure - Moisture D->F Yes G Implement Protective Measures: - Store at -20°C or 4°C - Use Amber Vials - Store in Desiccator D->G No, but proactive H Review Solution Handling: - Freshly Prepared? - Solvent Quality? - Light Protection? E->H Yes I Implement Best Practices: - Prepare Solutions Fresh - Use Deoxygenated Solvents - Work in Low Light E->I No, but proactive F->G H->I

Caption: Troubleshooting workflow for 5-OH-PCA degradation.

Potential Degradation Pathways of 5-OH-PCA

G cluster_0 Primary Degradation Stressors cluster_1 Compound cluster_2 Potential Degradation Mechanisms A Oxygen (Air) D 5-Hydroxypyrazine- 2-carboxylic acid A->D B Light (UV/Visible) B->D C High Temperature C->D E Oxidative Degradation (Ring Opening) D->E F Photodegradation D->F G Thermal Decomposition D->G H Degradation Products E->H F->H G->H

Caption: Potential degradation pathways for 5-OH-PCA.

References

dealing with low recovery of 5-Hydroxypyrazine-2-carboxylic acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5-Hydroxypyrazine-2-carboxylic acid in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound (5-OH-PA) is a major metabolite of pyrazinamide (PZA), a first-line medication used to treat tuberculosis.[1][2] Monitoring its concentration in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic disposition of PZA.[1][3]

Q2: What are the main challenges associated with the analysis of this compound in biological samples?

The analysis of 5-OH-PA, like many small carboxylic acids, presents several challenges:

  • Low recovery during sample preparation: Due to its polarity, 5-OH-PA can be difficult to extract efficiently from complex biological matrices.

  • Poor retention in reversed-phase chromatography: The polar nature of the molecule can lead to poor retention on traditional C18 columns.[4]

  • Ion suppression in mass spectrometry: Components of the biological matrix can interfere with the ionization of 5-OH-PA, leading to inaccurate quantification.[4]

  • Instability: Carboxylic acids can be prone to degradation, such as spontaneous decarboxylation, depending on the pH and temperature of the sample and processing conditions.[4] Solutions of 5-OH-PA are noted to be unstable and should be freshly prepared.[2]

Q3: What are the typical storage conditions for this compound and samples containing it?

For the pure compound, it is recommended to store it sealed in a dry environment at room temperature.[5] Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[6] It is advisable to prepare working solutions fresh. Biological samples should be stored frozen, typically at -80°C, to minimize degradation until analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Low Recovery After Sample Preparation

Problem: You are observing low and inconsistent recovery of 5-OH-PA after performing sample extraction.

Possible Causes and Solutions:

  • Inappropriate Extraction Method: The chosen extraction method may not be optimal for this polar analyte.

    • Liquid-Liquid Extraction (LLE): Ensure the pH of the aqueous sample is adjusted to be acidic (e.g., using 0.1% acetic acid) to neutralize the carboxylic acid group, making it more amenable to extraction with an organic solvent.[3] A mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) has been used successfully.[3]

    • Protein Precipitation (PPT): While simple, PPT may result in lower recovery for some analytes.[7] If using PPT, ensure the precipitating agent (e.g., acetonitrile, perchloric acid) is added in the correct ratio to ensure complete protein removal.[7]

    • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and recovery. Consider using a mixed-mode sorbent with both reversed-phase and anion exchange characteristics for optimal retention and elution of acidic compounds.[8]

  • Suboptimal pH during Extraction: The pH of the sample and extraction solvents is critical for the recovery of acidic compounds. 5-OH-PA has two pKa values, approximately 3.42 and 7.96.[9] For reversed-phase SPE or LLE, adjusting the sample pH to be at least 2 units below the first pKa will ensure the molecule is in its neutral form, enhancing its retention on nonpolar sorbents and its solubility in organic solvents.

  • Analyte Instability: 5-OH-PA may be degrading during sample processing.

    • Keep samples on ice or at a controlled low temperature throughout the extraction process.

    • Minimize the time between sample collection, processing, and analysis.

Quantitative Data on Extraction Recovery

AnalyteMatrixExtraction MethodRecovery (%)Reference
This compoundHuman PlasmaLiquid-Liquid Extraction80.8[3]
Pyrazinamide (Parent Drug)Human PlasmaLiquid-Liquid Extraction83.7[3]
Pyrazinoic Acid (Metabolite)Human PlasmaLiquid-Liquid Extraction89.2[3]
Poor Chromatographic Peak Shape and Retention

Problem: Your chromatographic peaks for 5-OH-PA are broad, tailing, or have poor retention time.

Possible Causes and Solutions:

  • Inadequate Mobile Phase pH: The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds. For reversed-phase chromatography, using a mobile phase with a pH below the pKa of the carboxylic acid group (e.g., 0.1% acetic acid or formic acid) will suppress its ionization and improve retention.[3]

  • Unsuitable Column Chemistry: A standard C18 column may not provide sufficient retention for this polar analyte. Consider using a column with a more polar stationary phase, such as a C18 column with an aqueous-compatible endcapping (e.g., "AQ" type) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Derivatization: If poor retention and sensitivity persist, derivatization can be employed to make the analyte more hydrophobic and improve its chromatographic behavior and ionization efficiency in the mass spectrometer.[10][11]

Experimental Protocols

1. Liquid-Liquid Extraction (LLE) Protocol for 5-OH-PA from Human Plasma

This protocol is adapted from a validated LC-MS/MS method.[3]

  • Sample Preparation: To 200 µL of human plasma, add the internal standard.

  • Acidification: Add a small volume of a weak acid (e.g., 0.1% acetic acid) to acidify the sample.

  • Extraction: Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether: diethyl ether (90:10, v/v).

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. General Solid-Phase Extraction (SPE) Workflow

This is a general workflow for SPE that can be adapted for 5-OH-PA.[12]

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Solvate sorbent Load 3. Load Sample Equilibrate->Load Introduce sample pH Wash 4. Wash Load->Wash Remove interferences Elute 5. Elute Wash->Elute Collect analyte

Caption: A typical five-step solid-phase extraction (SPE) workflow.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Pyrazinamide

The following diagram illustrates the metabolic conversion of Pyrazinamide to this compound.

PZA_Metabolism PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Deamidase OH_PA This compound (5-OH-PA) PA->OH_PA Xanthine Oxidase Troubleshooting_Logic decision decision Check_pH Verify Sample & Solvent pH decision->Check_pH Yes Optimize_Method Optimize Extraction Protocol decision->Optimize_Method No Start Low Recovery Observed Check_Extraction Review Extraction Method Start->Check_Extraction Check_Extraction->decision Method Appropriate? decision2 decision2 Check_pH->decision2 pH Optimal? Check_Stability Assess Analyte Stability decision3 decision3 Check_Stability->decision3 Analyte Stable? Consider_SPE Consider Solid-Phase Extraction Optimize_Method->Consider_SPE Solution Improved Recovery Consider_SPE->Solution Consider_Derivatization Consider Derivatization Consider_Derivatization->Solution decision2->Check_Stability Yes decision2->Optimize_Method No decision3->Optimize_Method No decision3->Consider_Derivatization Yes

References

Technical Support Center: Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My pyrazine synthesis is resulting in a low yield. What are the common causes?

A1: Low yields in pyrazine synthesis can stem from several factors. Classical methods are often associated with poor yields and harsh reaction conditions.[1] Key areas to investigate include:

  • Reaction Temperature: The optimal temperature is crucial. Temperatures below 300°C in gas-phase reactions may lead to incomplete dehydrogenation, resulting in piperazine byproducts. Conversely, temperatures exceeding 450°C can cause the pyrazine ring to break down.

  • Choice of Base and Catalyst: The selection and amount of base or catalyst are critical. For instance, in certain syntheses, potassium hydride (KH) has been shown to be more effective than other bases like tBuOK or NaOMe. The catalyst loading also needs to be optimized; for example, a high catalyst loading in some reactions can limit scalability.[2]

  • Purity of Starting Materials: Impurities in your starting materials, such as the presence of aldol condensation products in denatured ethanol, can lead to unwanted side reactions and a significant decrease in yield.

  • Work-up and Purification: Product loss during extraction and purification is a common issue. Multiple extractions may be necessary to recover the desired pyrazine derivative from the reaction mixture.

Q2: I am observing the formation of imidazole derivatives as byproducts in my reaction. How can I avoid this and purify my desired pyrazine product?

A2: The formation of imidazole byproducts, such as 4-methyl imidazole, is a known issue, particularly in syntheses involving ammonium hydroxide and sugars.[3] To mitigate this and purify your product:

  • Solvent Selection for Extraction: The choice of extraction solvent is critical. Using hexane for liquid-liquid extraction can prevent the co-extraction of imidazole derivatives.[3] Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate are more likely to co-extract imidazoles, necessitating further purification steps.[3]

  • Column Chromatography: If imidazole impurities are present in your extract, column chromatography on silica gel can be effective for their removal. A solvent system such as a 90:10 mixture of hexane and ethyl acetate has been shown to effectively separate pyrazines from imidazoles.[3]

  • Distillation: Distillation of the aqueous reaction mixture can also be employed to isolate the volatile pyrazine derivatives, leaving the less volatile imidazole byproducts behind in the distillation residue.[3]

Q3: I am trying to synthesize an unsymmetrically substituted pyrazine and I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the synthesis of unsymmetrically substituted pyrazines is a common challenge with traditional methods, such as the condensation of two different α-amino ketones, which often yields a mixture of products. More modern, regioselective methods should be considered. For example, the Büchi and Galindo method, which involves the condensation of allylamines and α-oximido carbonyl compounds followed by thermal electrocyclization-aromatization, has been reported to provide regioselective formation of alkylpyrazines.

Q4: My reaction mixture turned dark brown or black. What could be the reason?

A4: A dark coloration of the reaction mixture often indicates the formation of polymeric byproducts or degradation of the starting materials or product. This can be caused by:

  • Excessive Heat: Overheating the reaction can lead to decomposition and polymerization.

  • Air Oxidation: Some intermediates in pyrazine synthesis are sensitive to air oxidation, which can lead to complex side reactions and discoloration.

  • Aldol Condensation: If your solvent or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation side reactions can occur, leading to colored byproducts.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No desired product detected by TLC/GC-MS.Incorrect reaction conditions (temperature, pressure).Verify the optimal temperature and pressure for your specific reaction. For example, some dehydrogenation reactions require temperatures between 300-375°C.
Inactive catalyst or incorrect catalyst loading.Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.
Poor quality of starting materials.Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.
Low yield of the desired pyrazine.Suboptimal choice of base.Screen different bases. For instance, in certain dehydrogenative coupling reactions, KH has been shown to give significantly higher yields than NaOEt, tBuOK, or NaOMe.
Inefficient work-up leading to product loss.Perform multiple extractions with a suitable solvent. Consider distillation or column chromatography for efficient isolation.
Problem 2: Presence of Significant Impurities
Symptom Possible Cause Suggested Solution
Co-eluting impurities with the product on silica gel.Formation of structurally similar byproducts (e.g., regioisomers).Modify the synthetic strategy to a more regioselective method. Adjust the polarity of the eluent system for better separation.
Presence of imidazole byproducts.Reaction of ammonia with sugar-derived precursors.Use hexane for liquid-liquid extraction to selectively extract the pyrazine. If using other solvents, purify by column chromatography on silica gel with a hexane/ethyl acetate gradient.[3]
Unidentified byproducts and dark reaction mixture.Polymerization or degradation reactions.Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if intermediates are air-sensitive.

Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to pyrazines. The α-amino ketones are typically generated in situ from α-oximino ketones.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) or sodium nitrite in the presence of an acid (e.g., HCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by extraction to isolate the crude α-oximino ketone.

Step 2: Reduction and Dimerization to Dihydropyrazine

  • Dissolve the α-oximino ketone in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a reducing agent, such as zinc dust or catalytic hydrogenation (e.g., H₂/Pd-C).

  • The reduction of the oxime to the amine is followed by spontaneous dimerization.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 3: Oxidation to the Pyrazine

  • To the dihydropyrazine intermediate solution, add an oxidizing agent such as copper(II) sulfate or allow for air oxidation, which can sometimes be sufficient.

  • Heat the reaction mixture if necessary to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis of 2,5-Diphenylpyrazine

This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.

Step 1: Synthesis of α-Aminoacetophenone

  • In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Monitor the reaction by TLC until the 2-chloroacetophenone is consumed.

  • The α-aminoacetophenone is often not isolated and is used directly in the next step.

Step 2: Condensation and Oxidation to 2,5-Diphenylpyrazine

  • The reaction mixture containing the α-aminoacetophenone will spontaneously start to condense.

  • The intermediate dihydropyrazine is formed.

  • Oxidation to the aromatic pyrazine can be achieved by air bubbling through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.

  • The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,5-diphenylpyrazine.

Data Presentation

The choice of reaction parameters significantly impacts the yield of pyrazine derivatives. Below are tables summarizing the effects of different catalysts, bases, and solvents on the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol.

Table 1: Optimization of Reaction Conditions for 2,5-Diphenylpyrazine Synthesis [4]

EntryCatalyst (2 mol%)Base (3 mol%)SolventTemperature (°C)Yield (%)
1PNN-Mn (2)KHToluene15095
2PNN-Mn (2)KHTHF15050
3PNN-Mn (2)KH1,4-Dioxane15065
4PNN-Mn (2)KHToluene12560
5PNN-Mn (2)NaOEtToluene15081
6PNN-Mn (2)tBuOKToluene15015
7PNN-Mn (2)NaOMeToluene15010
8tBu-PNP-Mn (3)KHToluene15024
9PNNH-Mn (4)KHToluene15023
10PNHP-Mn (5)KHToluene15064

Table 2: Synthesis of Various 2,5-Disubstituted Pyrazines using Catalyst 2 and KH [4]

Entryβ-Amino AlcoholProductYield (%)
12-Amino-3-phenylpropane-1-ol2,5-Dibenzylpyrazine95
22-Amino-3-methylbutane-1-ol2,5-Diisopropylpyrazine86
32-Amino-4-methylpentane-1-ol2,5-Diisobutylpyrazine80
42-Amino-1-hexanol2,5-Dibutylpyrazine65
52-Amino-1-pentanol2,5-Dipropylpyrazine95
62-Aminobutane-1-ol2,5-Diethylpyrazine40
72-Aminopropane-1-ol2,5-Dimethylpyrazine45

Visualizations

Gutknecht Pyrazine Synthesis Workflow

Gutknecht_Synthesis Ketone Starting Ketone Nitrosation Nitrosation (e.g., NaNO2, HCl) Ketone->Nitrosation AlphaOximinoKetone α-Oximino Ketone Nitrosation->AlphaOximinoKetone Reduction Reduction (e.g., Zn, H+ or H2/Pd) AlphaOximinoKetone->Reduction AlphaAminoKetone α-Amino Ketone (Intermediate) Reduction->AlphaAminoKetone Dimerization Self-Condensation (Dimerization) AlphaAminoKetone->Dimerization Dihydropyrazine Dihydropyrazine Dimerization->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO4) Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine

Caption: Workflow of the Gutknecht pyrazine synthesis.

Troubleshooting Logic for Low Pyrazine Yield

Troubleshooting_Yield Start Low Yield of Pyrazine Derivative CheckPurity Are starting materials pure? Start->CheckPurity Purify Purify starting materials (distillation, recrystallization) CheckPurity->Purify No CheckConditions Are reaction conditions (T, P) optimal? CheckPurity->CheckConditions Yes Purify->CheckPurity OptimizeConditions Optimize temperature and pressure CheckConditions->OptimizeConditions No CheckReagents Is the catalyst/base correct and active? CheckConditions->CheckReagents Yes OptimizeConditions->CheckConditions OptimizeReagents Screen different catalysts/bases and optimize loading CheckReagents->OptimizeReagents No CheckWorkup Is product lost during workup? CheckReagents->CheckWorkup Yes OptimizeReagents->CheckReagents OptimizeWorkup Perform multiple extractions, optimize purification method CheckWorkup->OptimizeWorkup Yes Success Improved Yield CheckWorkup->Success No OptimizeWorkup->CheckWorkup

References

Validation & Comparative

A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies

The accurate quantification of 5-Hydroxypyrazine-2-carboxylic acid, a major metabolite of the first-line anti-tuberculosis drug pyrazinamide, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The choice of analytical technique is a critical decision in the drug development pipeline, influencing the accuracy, sensitivity, and efficiency of metabolite quantification. This guide provides a detailed cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data from published studies.

Data Presentation: A Head-to-Head Comparison

The performance of LC-MS and HPLC methods for the analysis of this compound is summarized below. The data highlights the superior sensitivity of LC-MS, while demonstrating the capability of HPLC to provide reliable quantification within a different analytical range.

ParameterLC-MS/MSHPLC with UV Detection
Linearity Range 0.002 - 0.600 µg/mL[1]2.83 - 22.6 µg/mL
Lower Limit of Quantification (LLOQ) 0.002 µg/mL[1]Not explicitly stated, but detection limit is 70 µg/L (0.07 µg/mL)
Limit of Detection (LOD) Not explicitly stated70 µg/L (0.07 µg/mL)
Intra-batch Precision (% CV) 1.10 - 4.57%[1]0.33 - 5.7%
Inter-batch Precision (% CV) 1.10 - 4.57%[1]0.33 - 5.7%
Intra-batch Accuracy (%) 93.5 - 106.7%[1]< +/- 10.8%
Inter-batch Accuracy (%) 93.5 - 106.7%[1]< +/- 10.8%
Mean Extraction Recovery (%) 80.8%[1]Not explicitly stated

Experimental Protocols

Detailed methodologies for the LC-MS and HPLC analysis of this compound are provided to enable replication and adaptation in your laboratory.

LC-MS/MS Method for Human Plasma

This method is adapted from a study on the simultaneous determination of pyrazinamide and its metabolites.[1]

Sample Preparation:

  • To 200 µL of human plasma, add internal standard.

  • Perform liquid-liquid extraction using a mixture of methyl tert-butyl ether and diethyl ether (90:10, v/v) under acidic conditions.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB C18 (100×4.6mm, 3.5μm)

  • Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v)

  • Flow Rate: Not explicitly stated, but run time is 4.0 min

  • Injection Volume: Not explicitly stated

  • Column Temperature: Not explicitly stated

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ionization

  • Detection: Multiple Reaction Monitoring (MRM)

  • Transition for this compound: m/z 141.0 → 81.0[1]

HPLC Method for Rat Urine

This method was developed for the simultaneous determination of pyrazinamide and its metabolites in a preclinical setting.

Sample Preparation:

  • Dilute urine samples with the mobile phase.

  • Filter the diluted sample before injection.

Chromatographic Conditions:

  • Column: C18 silica column

  • Mobile Phase: 0.01 M KH2PO4 (pH 5.2)

  • Flow Rate: 0.9 ml/min

  • Injection Volume: Not explicitly stated

  • Column Temperature: 22 °C

  • Detection: UV at a wavelength suitable for the analytes (not explicitly stated for 5-OH-PA alone)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both the LC-MS and HPLC methods, providing a clear visual representation of the analytical processes.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma (200 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE:DEE, 90:10) add_is->lle evap Evaporate to Dryness lle->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject sep Chromatographic Separation (Zorbax Eclipse XDB C18) inject->sep detect Mass Spectrometric Detection (MRM: m/z 141.0 → 81.0) sep->detect

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis urine Rat Urine Sample dilute Dilute with Mobile Phase urine->dilute filter Filter dilute->filter inject_hplc Inject into HPLC filter->inject_hplc sep_hplc Chromatographic Separation (C18 Silica Column) inject_hplc->sep_hplc detect_hplc UV Detection sep_hplc->detect_hplc

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Evaluating 5-Hydroxypyrazine-2-carboxylic Acid as a Biomarker for Pyrazinamide Efficacy: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line combination therapy for tuberculosis (TB), valued for its potent sterilizing activity against semi-dormant mycobacteria.[1][2][3] However, monitoring its therapeutic efficacy and predicting treatment outcomes remain significant challenges. The development of reliable biomarkers is crucial for optimizing PZA dosage, minimizing toxicity, and combating the emergence of drug resistance.[2][3] 5-Hydroxypyrazine-2-carboxylic acid (5-OH-POA), a major metabolite of PZA, has emerged as a promising candidate biomarker. This guide provides a comprehensive evaluation of 5-OH-POA, comparing it with other monitoring alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.

The Metabolic Pathway of Pyrazinamide

Understanding the metabolic conversion of PZA is fundamental to evaluating its metabolites as biomarkers. PZA is a prodrug that is converted in the body into its active form and subsequent metabolites. The primary pathway is as follows:

  • PZA to Pyrazinoic Acid (POA): PZA is hydrolyzed by a microsomal deaminase in the liver to form pyrazinoic acid (POA), the main active metabolite.[4][5][6][7]

  • POA to 5-OH-POA: POA is then hydroxylated by the enzyme xanthine oxidase to produce this compound (5-OH-POA), which is then excreted in the urine.[4][5][6][7]

An alternative, minor pathway also exists where PZA is first oxidized to 5-hydroxy-pyrazinamide (5-OH-PZA) and then hydrolyzed to 5-OH-POA.[4][5] The levels of these metabolites, particularly 5-OH-POA, may reflect the host's metabolic activity and could be linked to both the drug's efficacy and its potential for hepatotoxicity.[4][6]

G cluster_host Host Metabolism (Liver) PZA Pyrazinamide (PZA) POA Pyrazinoic Acid (POA) (Active Metabolite) PZA->POA Amidase FiveOHPZA 5-OH-Pyrazinamide PZA->FiveOHPZA Xanthine Oxidase FiveOHPOA 5-OH-Pyrazinoic Acid (5-OH-POA) POA->FiveOHPOA Xanthine Oxidase FiveOHPZA->FiveOHPOA Amidase Excretion Renal Excretion FiveOHPOA->Excretion

Figure 1: Metabolic pathway of Pyrazinamide (PZA) in the host.

Comparative Analysis of PZA Efficacy Biomarkers

The utility of 5-OH-POA as a biomarker is best understood in comparison to other available methods for monitoring PZA therapy. Therapeutic Drug Monitoring (TDM) of PZA and its primary active metabolite, POA, are the main alternatives.

BiomarkerSample MatrixMeasurement TechniqueAdvantagesLimitations & Considerations
This compound (5-OH-POA) Urine, PlasmaLC-MS/MS, HPLCNon-invasive (urine). Reflects downstream metabolic activity of Xanthine Oxidase. May correlate with drug processing and clearance.Research is still emerging. Clinical utility and correlation with treatment outcomes need further validation. Potential for variability due to diet or co-medications affecting xanthine oxidase.[8]
Pyrazinamide (PZA) Plasma, SerumLC-MS/MS, HPLCDirect measurement of parent drug exposure. TDM is established for other drugs. Low PZA exposure has been linked to poor clinical outcomes.[2][3]Plasma concentrations may not reflect the concentration at the site of infection (acidic intracellular environment).[1] Significant inter-patient variability.
Pyrazinoic Acid (POA) Plasma, Serum, Culture SupernatantLC-MS/MS, HPLC, ELISAMeasures the active form of the drug.[5][9][10] The rate of POA efflux from M. tuberculosis can predict PZA resistance with high specificity.[11]Host-mediated conversion of PZA to POA is substantial, which can complicate interpretations of mycobacterial-specific activity.[12]
Culture Conversion SputumMicrobiological CultureGold standard for assessing bacteriological response to treatment.Time-consuming (weeks to months). Does not provide real-time feedback on drug efficacy.
Gene-based assays (e.g., pncA sequencing) Sputum, IsolatesPCR, DNA SequencingDetects mutations associated with PZA resistance.[2][3]Not all resistant strains have pncA mutations, leading to false susceptibility results.[12] Does not provide information on drug exposure or metabolic activity.

Quantitative Data Summary

While research into 5-OH-POA as a direct biomarker of efficacy is still developing, several studies have quantified its levels in relation to PZA metabolism and toxicity.

Study FocusBiomarker(s) MeasuredKey Quantitative FindingImplication/Conclusion
PZA Metabolism & Co-medication PZA, POA, 5-OH-POA (Urine)Co-administration of caffeine (100mg/kg) with PZA (100mg/kg) significantly increased 24-hour urinary excretion of 5-OH-POA from 113.28 µM to 173.23 µM.[8]Suggests that external factors can influence PZA metabolism, highlighting a potential variability in using 5-OH-POA as a biomarker.
Hepatotoxicity Correlation PZA, POA, 5-OH-POA (Urine)In a study of 153 TB patients, urinary levels of POA and 5-OH-POA were significantly correlated with hepatotoxicity (P < 0.005).[6]5-OH-POA may be a more potent indicator of PZA-induced liver injury than the parent drug.[4][6]
PZA Exposure & Treatment Outcome PZA (Plasma)A study on MDR-TB patients found that a higher ratio of PZA exposure to the minimum inhibitory concentration (AUC0–24h/MIC) was associated with treatment success and faster culture conversion.[13] A target AUC0–24h/MIC ratio of ≥ 7.8 was identified as a predictor for 6-month culture conversion.[13]This supports the utility of measuring drug exposure (parent drug or potentially a stable metabolite) to predict efficacy.

Experimental Protocols

Quantification of 5-OH-POA in Urine/Plasma by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of 5-OH-POA. Specific parameters must be optimized for the instrument and matrix used.

a. Sample Preparation:

  • Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing an internal standard) to 1 volume of plasma. Vortex vigorously and centrifuge at >10,000 x g for 10 minutes to pellet proteins. Transfer the supernatant for analysis.

  • Urine: Dilute the urine sample (e.g., 1:10) with the initial mobile phase (e.g., water with 0.1% formic acid) containing an internal standard. Centrifuge to remove particulates before injection.

b. Liquid Chromatography (LC):

  • Column: Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

c. Mass Spectrometry (MS/MS):

  • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for 5-OH-POA and the internal standard must be determined by infusion and optimization.

  • Calibration: Prepare a standard curve using a certified reference standard of 5-OH-POA in a surrogate matrix (e.g., drug-free plasma/urine) over the expected concentration range.

G cluster_workflow LC-MS/MS Workflow for 5-OH-POA Quantification A 1. Sample Collection (Plasma or Urine) B 2. Sample Preparation (Protein Precipitation / Dilution) A->B C 3. Chromatographic Separation (Reversed-Phase LC) B->C D 4. Ionization (Electrospray - ESI) C->D E 5. Mass Analysis & Detection (Tandem MS - MRM Mode) D->E F 6. Data Analysis (Quantification vs. Standard Curve) E->F

References

A Comparative Guide to the Synthetic Routes of 5-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Hydroxypyrazine-2-carboxylic acid is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of various pharmaceutical agents.[1] This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering objective performance comparisons and supporting experimental data to inform research and development efforts.

Synthetic Route Comparison

The synthesis of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and biocatalytic transformation. Each route presents distinct advantages and challenges in terms of yield, scalability, and environmental impact.

Parameter Route 1: Chemical Synthesis (Modified Reuben G. Jones) Route 2: Biocatalytic Transformation
Starting Materials Glyoxal, α-amino acid amides (e.g., 2-amino-2-carbamoylacetic acid)2-Cyanopyrazine
Key Reagents/Catalysts Base (e.g., NaOH, KOH), Acid (for workup)Microorganism (e.g., Agrobacterium sp.) or isolated enzymes
Reaction Conditions Low temperature (-5 to 10 °C), aqueous or alcoholic solventMild aqueous conditions (e.g., 30 °C, neutral pH)
Reported Yield Variable, typically moderate to good (can exceed 70% with optimization)High (can reach >90%)
Product Purity Generally requires purification (recrystallization, chromatography)High, often with minimal byproducts
Scalability Readily scalable for industrial productionCan be challenging to scale up due to bioreactor limitations
Environmental Impact Use of organic solvents and reagents"Greener" approach with aqueous media and biodegradable catalysts
Key Advantages Well-established, versatile for analogue synthesisHigh selectivity and yield, environmentally friendly
Key Disadvantages Potential for side reactions and purification challengesSubstrate specificity, potential for microbial contamination

Route 1: Chemical Synthesis via Modified Reuben G. Jones Condensation

The Reuben G. Jones synthesis is a classical and versatile method for the preparation of 2-hydroxypyrazines.[2][3][4][5] This route involves the base-catalyzed condensation of a 1,2-dicarbonyl compound with an α-amino acid amide.[2][3][4][5][6] For the synthesis of this compound, glyoxal can be reacted with an appropriate α-amino acid amide bearing a carboxyl group.

Experimental Protocol
  • Preparation of the α-amino acid amide solution: A solution of the chosen α-amino acid amide (e.g., 2-amino-2-carbamoylacetic acid) is prepared in an aqueous or alcoholic solvent.

  • Cooling: The solution is cooled to a low temperature, typically between -5 °C and 10 °C, in an ice-salt bath.

  • Addition of Glyoxal: An aqueous solution of glyoxal (40% w/w) is added dropwise to the cooled amino acid amide solution while maintaining the low temperature.

  • Base-catalyzed Condensation: A solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added slowly to the reaction mixture. The pH is carefully monitored and maintained in the alkaline range (pH 10-12). The reaction is stirred at low temperature for several hours.

  • Acidification and Isolation: After the reaction is complete, the mixture is carefully acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate and hydroxyl groups, leading to the precipitation of the crude this compound.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol-water mixtures.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup & Purification cluster_product Final Product Glyoxal Glyoxal Condensation Base-Catalyzed Condensation Glyoxal->Condensation AminoAcidAmide α-Amino Acid Amide AminoAcidAmide->Condensation PyrazineRing Dihydropyrazine Intermediate Condensation->PyrazineRing Cyclization Acidification Acidification PyrazineRing->Acidification Aromatization & Precipitation Purification Recrystallization Acidification->Purification FinalProduct 5-Hydroxypyrazine- 2-carboxylic acid Purification->FinalProduct

Figure 1. Workflow for the chemical synthesis of this compound.

Route 2: Biocatalytic Transformation

A greener and highly selective alternative to chemical synthesis is the biocatalytic transformation of 2-cyanopyrazine. This method utilizes whole-cell biocatalysts or isolated enzymes to achieve the desired conversion under mild conditions.

Experimental Protocol
  • Cultivation of Microorganism: A suitable microorganism, such as Agrobacterium sp., is cultivated in a nutrient-rich medium to obtain a sufficient cell biomass.

  • Preparation of Biocatalyst: The microbial cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0) to prepare the whole-cell biocatalyst.

  • Biotransformation Reaction: The whole-cell biocatalyst is suspended in a buffered aqueous solution containing 2-cyanopyrazine as the substrate.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specific period (e.g., 24-48 hours). The progress of the reaction is monitored by techniques such as HPLC.

  • Product Isolation: After the conversion is complete, the microbial cells are removed by centrifugation or filtration.

  • Purification: The supernatant containing the product is then subjected to purification steps. This may involve acidification to precipitate the product, followed by filtration and washing. Further purification can be achieved by recrystallization if necessary.

G cluster_start Starting Material cluster_biocatalyst Biocatalyst cluster_reaction Biotransformation cluster_workup Workup & Purification cluster_product Final Product Cyanopyrazine 2-Cyanopyrazine Biotransformation Enzymatic Hydration & Hydrolysis Cyanopyrazine->Biotransformation Microorganism Microorganism (e.g., Agrobacterium sp.) Microorganism->Biotransformation Catalyzes CellRemoval Cell Removal Biotransformation->CellRemoval Purification Acidification & Recrystallization CellRemoval->Purification FinalProduct 5-Hydroxypyrazine- 2-carboxylic acid Purification->FinalProduct

Figure 2. Workflow for the biocatalytic synthesis of this compound.

Conclusion

Both chemical synthesis and biocatalytic transformation offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher or organization. For large-scale industrial production where cost and scalability are paramount, the traditional chemical synthesis route may be preferred. However, for applications where high purity, selectivity, and environmental considerations are the primary drivers, the biocatalytic approach presents a compelling and sustainable alternative. Further optimization of both methods will continue to enhance their efficiency and applicability in the synthesis of this valuable compound.

References

Validating Assay Specificity for 5-Hydroxypyrazine-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of an assay for 5-Hydroxypyrazine-2-carboxylic acid, a critical metabolite of the first-line anti-tuberculosis drug, pyrazinamide. Ensuring assay specificity is paramount for accurate pharmacokinetic and metabolic studies. This document outlines the key potential cross-reactants, presents a detailed experimental protocol for specificity testing, and offers a logical workflow for the validation process.

Understanding the Metabolic Landscape

This compound is one of several metabolites in the biotransformation pathway of pyrazinamide. Due to their structural similarities, these related compounds are the primary source of potential cross-reactivity in any assay designed to quantify this compound. The metabolic pathway, illustrated below, highlights the key compounds to consider during specificity validation.

PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase OH_PZA 5-Hydroxy-pyrazinamide (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PCA This compound PA->OH_PCA Xanthine Oxidase OH_PZA->OH_PCA Amidase

Caption: Metabolic pathway of Pyrazinamide.

Assessing Specificity: A Quantitative Approach

To validate the specificity of an assay for this compound, it is essential to test for cross-reactivity against its parent drug and major metabolites. The following table provides an example of how to present quantitative cross-reactivity data. The data presented here is for illustrative purposes and should be replaced with experimental results from your specific assay.

CompoundConcentration Tested (ng/mL)Signal Response (Assay Units)Cross-Reactivity (%)
This compound 100 1.50 100
Pyrazinamide (PZA)10000.02<0.1%
Pyrazinoic Acid (PA)10000.05<0.5%
5-Hydroxy-pyrazinamide (5-OH-PZA)10000.03<0.2%

Cross-reactivity is calculated as: (Signal of Cross-reactant / Signal of this compound) x (Concentration of this compound / Concentration of Cross-reactant) x 100.

Experimental Protocol for Specificity Validation

This protocol outlines a standard procedure for determining the specificity of an assay for this compound through cross-reactivity and interference testing.

Objective: To determine the ability of the assay to differentiate and quantify this compound in the presence of structurally related compounds and other potential interferents.

Materials:

  • Calibrated analytical standards of this compound, Pyrazinamide (PZA), Pyrazinoic Acid (PA), and 5-Hydroxy-pyrazinamide (5-OH-PZA).

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • All necessary reagents and instrumentation for the specific assay being validated (e.g., ELISA reader, LC-MS/MS system).

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of this compound and each potential cross-reactant in an appropriate solvent.

  • Cross-Reactivity Assessment:

    • Prepare a standard curve for this compound in the blank biological matrix.

    • Prepare samples containing high concentrations of each potential cross-reactant (PZA, PA, 5-OH-PZA) in the blank biological matrix. The concentrations should reflect the expected physiological or supraphysiological levels.

    • Analyze these samples using the assay and measure the signal response.

    • Calculate the percentage of cross-reactivity for each compound.

  • Interference Testing (Selectivity):

    • Analyze blank matrix samples from at least six different sources to assess for endogenous components that may produce a signal.

    • The signal from the blank matrix should be no more than 20% of the signal at the Lower Limit of Quantification (LLOQ) for this compound.

  • Data Analysis and Acceptance Criteria:

    • The assay is considered specific if the cross-reactivity of each tested compound is below a pre-defined threshold (typically <1%).

    • The assay is considered selective if the interference from the blank matrix is within the acceptable limits.

Logical Workflow for Specificity Validation

The following diagram illustrates a logical workflow for conducting a comprehensive specificity validation for a this compound assay.

A Identify Potential Cross-Reactants B Procure Analytical Standards A->B C Prepare Stock Solutions B->C D Cross-Reactivity Testing C->D E Interference Testing (Selectivity) C->E F Analyze Data and Calculate % Cross-Reactivity D->F G Compare Results to Acceptance Criteria E->G F->G H Assay Specificity Validated G->H

Caption: Assay Specificity Validation Workflow.

By following this structured approach, researchers can confidently validate the specificity of their assay for this compound, ensuring the generation of reliable and accurate data in their critical research and development endeavors.

A Guide to Inter-Laboratory Comparison of 5-Hydroxypyrazine-2-carboxylic Acid Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of 5-Hydroxypyrazine-2-carboxylic acid (5-OH-PZA) measurements in human plasma. 5-OH-PZA is a metabolite of pyrazinamide (PZA), a first-line antituberculosis drug.[1][2] Monitoring its concentration is crucial for understanding the metabolism and potential hepatotoxicity of PZA.[1] As no formal inter-laboratory comparison studies for 5-OH-PZA are publicly available, this document presents a standardized protocol and simulated performance data from three hypothetical laboratories to serve as a benchmark for researchers developing and validating their own analytical methods.

The data herein is based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA, ensuring the presented performance characteristics are representative of what would be expected in a regulated environment.[3][4][5]

Metabolic Pathway of Pyrazinamide

Pyrazinamide is metabolized in the liver primarily by amidase to pyrazinoic acid (PA), which is then oxidized by xanthine oxidase (XO) to 5-hydroxy-pyrazinoic acid (5-OH-PA).[1] Alternatively, PZA can be directly oxidized to 5-hydroxy-pyrazinamide (5-OH-PZA), which is then hydrolyzed to 5-OH-PA.[1]

PZA Pyrazinamide (PZA) PA Pyrazinoic Acid (PA) PZA->PA Amidase OH_PZA 5-Hydroxypyrazine- 2-carboxylic acid (5-OH-PZA) PZA->OH_PZA Xanthine Oxidase OH_PA 5-Hydroxypyrazinoic Acid (5-OH-PA) PA->OH_PA Xanthine Oxidase OH_PZA->OH_PA Amidase cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Plasma Sample Collection SampleStorage Sample Storage (-70°C) SampleCollection->SampleStorage ProteinPrecipitation Protein Precipitation (Acetonitrile + IS) SampleStorage->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS DataProcessing Data Processing & Integration LCMS->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification Report Final Report Quantification->Report

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Hydroxypyrazine-2-carboxylic acid, a key metabolite of the anti-tuberculosis drug pyrazinamide. For comparative analysis, we will contrast these methods with those used for Favipiravir (T-705), a structurally related antiviral agent. This guide offers detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate analytical strategy for their needs.

Introduction to Purity Assessment

Ensuring the purity of active pharmaceutical ingredients (APIs) and their metabolites is a critical step in drug development and research. The presence of impurities can significantly impact the safety, efficacy, and stability of a drug product. Therefore, robust and reliable analytical methods are essential for the accurate quantification of the main compound and the detection and identification of any process-related or degradation impurities.

This compound is a significant metabolite of pyrazinamide and its purity is crucial for metabolic and toxicological studies. Favipiravir, an RNA polymerase inhibitor, shares a similar pyrazine core, making it a relevant comparator for analytical methodology.

Key Analytical Techniques for Purity Determination

The primary techniques for assessing the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common technique for purity assessment in the pharmaceutical industry. It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. UV detection is typically used for quantification.

  • Quantitative NMR (qNMR): This is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Comparative Data Summary

The following table summarizes the key performance attributes of the analytical methods discussed in this guide.

Parameter This compound Favipiravir (Alternative)
Reported Purity 98% - 99.99%>99%
Primary Analytical Method HPLC, qNMRHPLC/UPLC, UV-Vis Spectroscopy
Potential Impurities Starting materials, by-products of synthesis, degradation products (e.g., Pyrazinecarboxylic Acid)Process-related impurities, degradation products
Method Validation As per ICH guidelinesAs per ICH guidelines

Experimental Protocols

Purity Determination of this compound by HPLC

Instrumentation:

  • HPLC or UPLC system with a UV detector.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm and 310 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Determination of Favipiravir by UPLC (for Comparison)

A validated UPLC method for the determination of Favipiravir is well-documented.[1][2]

Instrumentation:

  • UPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Sodium Acetate (pH 3.0).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 15% B isocratic.[2]

  • Flow Rate: 0.3 mL/min.

  • Detection Wavelength: 227 nm.[1][2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Sample Preparation:

  • Prepare a stock solution of Favipiravir in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute to a working concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Data Analysis:

  • Purity is determined by the area percentage method, similar to the protocol for this compound.

Purity Determination by Quantitative NMR (qNMR)

This protocol provides a general framework for the application of qNMR for the purity assessment of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Acquisition:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_purity_assessment Purity Assessment synthesis Synthesize 5-Hydroxypyrazine- 2-carboxylic acid purification Purify Crude Product (e.g., Recrystallization) synthesis->purification hplc HPLC/UPLC Analysis purification->hplc Sample Prep qnmr qNMR Analysis purification->qnmr Sample Prep data_analysis Data Analysis & Purity Calculation hplc->data_analysis qnmr->data_analysis final_report final_report data_analysis->final_report Final Purity Report

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

signaling_pathway_comparison cluster_target Target Compound cluster_alternative Alternative Compound cluster_methods Purity Assessment Methods target_compound 5-Hydroxypyrazine- 2-carboxylic acid hplc_uplc HPLC / UPLC target_compound->hplc_uplc Primary Method qnmr qNMR target_compound->qnmr Orthogonal Method alternative_compound Favipiravir (T-705) alternative_compound->hplc_uplc Primary Method uv_vis UV-Vis Spectroscopy alternative_compound->uv_vis Supporting Method

Caption: Comparison of primary purity assessment methods for the target and alternative compounds.

References

Comparative Toxicity of Pyrazinamide and Its Major Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatotoxicity of the first-line anti-tuberculosis drug pyrazinamide (PZA) and its primary metabolites. The information is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments and visual representations of metabolic pathways and experimental workflows.

Pyrazinamide is an essential component in the treatment of tuberculosis, but its use is often associated with dose-dependent hepatotoxicity.[1] Evidence from both animal studies and clinical trials suggests that the biotransformation of PZA in the liver is linked to its toxic effects.[1] This guide delves into the comparative toxicity of PZA and its major metabolites: pyrazinoic acid (PA), 5-hydroxypyrazinamide (5-OH-PZA), and 5-hydroxypyrazinoic acid (5-OH-PA).

Quantitative Toxicity Data

The following tables summarize the quantitative data on the cytotoxicity of pyrazinamide and its metabolites from in vitro studies on human hepatoma HepG2 cells.

CompoundIC50 (µg/mL) in HepG2 cells[2]
Pyrazinamide (PZA)1,184.3 ± 120.2
Pyrazinoic acid (PA)821.4 ± 83.8
5-Hydroxypyrazinamide (5-OH-PZA)2,220.2 ± 562.0
5-Hydroxypyrazinoic acid (5-OH-PA)509.0 ± 72.4
Isoniazid (INH)2,440.0 ± 560.9
IC50 (50% inhibitory concentration) is a measure of the concentration of a substance needed to inhibit a biological process by 50%. A lower IC50 value indicates a higher cytotoxicity.

In a separate in vitro study, pre-treatment with non-toxic concentrations of isoniazid (INH) or its metabolite hydrazine (HYD) was found to increase the toxicity of PZA in HepG2 cells, as indicated by a decrease in the IC50 of PZA.[3][4]

Pre-treatmentDecrease in PZA IC50[3][4]
Isoniazid (INH)30%
Hydrazine (HYD)38%

Experimental Protocols

In Vitro Cytotoxicity Assessment in HepG2 Cells

Objective: To determine and compare the cytotoxicity of pyrazinamide and its metabolites.

Cell Line: Human hepatoma cell line HepG2.[2]

Methodology: MTT Assay [2][5]

  • Cell Culture: HepG2 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/mL penicillin, and 100 ng/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Cell Seeding: Cells are seeded at a density of 0.5 x 10^4 cells per well in a 96-well microtiter plate and allowed to adhere overnight.[5]

  • Drug Treatment: The following day, the cells are treated with various concentrations of pyrazinamide, pyrazinoic acid, 5-hydroxypyrazinamide, and 5-hydroxypyrazinoic acid.[2][5]

  • Incubation: The cells are incubated with the compounds for 24 hours.[5]

  • MTT Assay:

    • After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plate is incubated for a further period to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 values are determined.[2]

In Vivo Hepatotoxicity Assessment in Rats

Objective: To evaluate the potential hepatotoxicity of pyrazinamide and pyrazinoic acid in an animal model.

Animal Model: Wistar rats.[6]

Methodology: [2][6]

  • Drug Administration: Rats are orally administered with pyrazinamide or pyrazinoic acid at a dose of 500 mg/kg/day for 7 weeks.[2] A control group receives no treatment.[7]

  • Monitoring: Body and relative liver weights are measured at the end of the study.[2]

  • Biochemical Analysis: Blood samples are collected to measure serum levels of liver injury markers, including aspartate transaminase (AST) and alanine aminotransferase (ALT).[7] Galactose single-point (GSP) levels can also be measured as an indicator of liver function.[2][7]

  • Histopathological Analysis: Liver tissues are collected, fixed, and processed for histological examination using electron microscopy to assess for cellular damage, such as necrosis and inflammation.[6][7]

Visualizations

Pyrazinamide Metabolic Pathway and Toxicity

Pyrazinamide_Metabolism PZA Pyrazinamide (PZA) Amidase Amidase PZA->Amidase XO_AO Xanthine Oxidase (XO) / Aldehyde Oxidase (AO) PZA->XO_AO PA Pyrazinoic Acid (PA) XO Xanthine Oxidase (XO) PA->XO OH_PZA 5-OH-Pyrazinamide Amidase2 Amidase OH_PZA->Amidase2 OH_PA 5-OH-Pyrazinoic Acid (5-OH-PA) (Most Toxic) Amidase->PA XO_AO->OH_PZA XO->OH_PA Amidase2->OH_PA

Caption: Metabolic pathway of pyrazinamide and its metabolites.

Experimental Workflow for In Vitro Cytotoxicity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Culture HepG2 Cells seed Seed Cells in 96-well Plates start->seed treat Add Pyrazinamide and Metabolites seed->treat incubate Incubate for 24 hours treat->incubate mtt Add MTT Reagent incubate->mtt formazan Incubate for Formazan Formation mtt->formazan dissolve Dissolve Formazan Crystals formazan->dissolve read Measure Absorbance dissolve->read calculate Calculate Cell Viability and IC50 read->calculate

Caption: Workflow for in vitro cytotoxicity assessment using MTT assay.

Conclusion

The experimental data strongly indicate that the metabolites of pyrazinamide, particularly 5-hydroxypyrazinoic acid, are more toxic to liver cells than the parent drug itself.[1][2] In vitro studies have demonstrated that 5-OH-PA has the lowest IC50 value, signifying the highest cytotoxicity among the tested compounds.[2] Furthermore, in vivo studies in rats have corroborated the hepatotoxic potential of pyrazinoic acid.[2][7] These findings highlight the critical role of PZA metabolism in its associated hepatotoxicity. Understanding the comparative toxicity of these metabolites is crucial for the development of safer anti-tuberculosis therapies and for the clinical management of patients undergoing treatment. The co-administration of other drugs, such as isoniazid, may also potentiate the toxicity of pyrazinamide.[3][4]

References

Safety Operating Guide

Proper Disposal of 5-Hydroxypyrazine-2-carboxylic Acid: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 5-Hydroxypyrazine-2-carboxylic acid, a metabolite of the anti-tuberculosis drug pyrazinamide. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified as a chemical irritant. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a designated, well-ventilated area.

Hazard Identification and Precautionary Measures

Hazard StatementDescriptionPrecautionary StatementProtective Measures
H315Causes skin irritationP264Wash hands and any exposed skin thoroughly after handling.
P280Wear protective gloves.
H319Causes serious eye irritationP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P280Wear eye protection/face protection.
H335May cause respiratory irritationP261Avoid breathing dust/fumes/gas/mist/vapors/spray.
P271Use only outdoors or in a well-ventilated area.

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to treat it as hazardous chemical waste and arrange for its collection by a licensed environmental waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Collection and Storage:

  • Solid Waste:

    • Collect waste this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • Ensure the container is kept closed except when adding waste.

  • Contaminated Labware and PPE:

    • Non-disposable glassware and equipment should be decontaminated by thoroughly rinsing with a suitable solvent (e.g., water, followed by a rinse with a solvent like ethanol or acetone). The rinsate must be collected as hazardous liquid waste.

    • Heavily contaminated disposable items such as gloves, bench paper, and pipette tips should be double-bagged, sealed, and placed in the solid hazardous waste container.

2. Labeling:

  • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory supervisor.

3. Segregation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Segregate the container from incompatible materials, particularly strong oxidizing agents.

  • The storage area should be secure, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Once the container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Do not attempt to transport the waste off-site yourself.

Experimental Workflow and Metabolic Pathway Visualizations

To provide further context for the handling of this compound in a research setting, the following diagrams illustrate a typical experimental workflow for its quantification and its place in the metabolic pathway of Pyrazinamide.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis start Start: Collect Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile or Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection reconstitution Reconstitute in Mobile Phase supernatant_collection->reconstitution hplc_injection Inject Sample into HPLC System reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (e.g., C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Quantification of This compound data_acquisition->quantification end End: Report Concentration quantification->end

Caption: Experimental workflow for the quantification of this compound.

G PZA Pyrazinamide (PZA) enzyme1 Pyrazinamidase (Microbial or Hepatic) PZA->enzyme1 enzyme2 Xanthine Oxidase PZA->enzyme2 PA Pyrazinoic Acid (POA) PA->enzyme2 OH_PZA 5-Hydroxypyrazinamide enzyme3 Amidase OH_PZA->enzyme3 OH_PA This compound (5-OH-POA) enzyme1->PA enzyme2->OH_PZA enzyme2->OH_PA enzyme3->OH_PA

Caption: Metabolic pathway of Pyrazinamide.

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Reactant of Route 1
5-Hydroxypyrazine-2-carboxylic acid
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.